molecular formula C7H6BrNO2 B592535 5-Bromo-2-Carboxy-3-Methylpyridine CAS No. 886365-43-1

5-Bromo-2-Carboxy-3-Methylpyridine

Cat. No.: B592535
CAS No.: 886365-43-1
M. Wt: 216.034
InChI Key: GSOCTKHBFREQCV-UHFFFAOYSA-N
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Description

5-Bromo-2-Carboxy-3-Methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.034. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOCTKHBFREQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672014
Record name 5-Bromo-3-methylpyridine-2-carboxylic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-43-1
Record name 5-Bromo-3-methylpyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-methylpyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-Carboxy-3-Methylpyridine (CAS 886365-43-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-Carboxy-3-Methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, details relevant experimental protocols for its synthesis and the synthesis of related compounds, and discusses its application in the development of therapeutic agents, particularly as a precursor to BACE1 inhibitors for the treatment of neurological disorders.

Core Compound Properties

This compound, also known as 5-Bromo-3-methylpicolinic acid, is a substituted pyridine derivative. Its structural and chemical properties make it a versatile building block in organic synthesis.

PropertyValueSource(s)
CAS Number 886365-43-1[1][2]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [2]
Appearance White to Yellow Solid[2]
Melting Point 161-163 °CN/A
Boiling Point (Predicted) 330.5 ± 42.0 °CN/A
Density (Predicted) 1.692 ± 0.06 g/cm³N/A
Purity ≥95%[2]
Storage Temperature Refrigerator[2]
Solubility Information not available
InChI Key GSOCTKHBFREQCV-UHFFFAOYSA-N[2]
SMILES CC1=CC(Br)=CN=C1C(O)=ON/A

Spectroscopic Data

Spectroscopic Data for 2,5-dibromo-3-methylpyridine:

Parameter Value Source(s)
¹H NMR (300 MHz, CDCl₃) δ 8.22 (d, J=2.4 Hz, 1H), 7.61 (d, J=2.4 Hz, 1H), 2.33 (s, 3H)[3]
¹³C NMR (75 MHz, CDCl₃) δ 148.29, 143.05, 141.15, 137.15, 119.68, 22.06[3]

Experimental Protocols

Synthesis of 2,5-dibromo-3-methylpyridine from 5-bromo-3-methylpyridin-2-amine

This protocol describes a common method for the synthesis of a key precursor to the target compound.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Diazotization and Bromination cluster_2 Work-up and Isolation A Suspend 5-bromo-3-methylpyridin-2-amine (0.37 mol) in 48% HBr (200 mL) B Cool mixture to -15 °C A->B Cooling C Add Bromine (0.59 mol) dropwise B->C Reagent Addition D Add Sodium Nitrite (1 mol) in water (100 mL) dropwise, keeping temp < -15 °C C->D Reagent Addition E Stir for 3 hours at room temperature D->E Reaction F Cool to -15 °C and quench with KOH (2 mol) in water (500 mL) E->F Quenching G Stir for 1.5 hours F->G Stirring H Extract with ethyl acetate (3 x 300 mL) G->H Extraction I Wash combined organic layers with water and saturated NaHCO₃ H->I Washing J Dry over Na₂SO₄ and concentrate I->J Drying and Concentration K Purify by silica gel chromatography J->K Purification L Obtain 2,5-dibromo-3-methylpyridine (light-yellow solid) K->L Final Product cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 Enzymatic Cleavage cluster_2 Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTFb C-terminal fragment β APP->CTFb Cleavage Ab Amyloid-β (Aβ) Peptides CTFb->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1->APP Acts on gSecretase γ-secretase gSecretase->CTFb Acts on BACE1_Inhibitor BACE1 Inhibitor (e.g., Oxazine derivatives from This compound) BACE1_Inhibitor->BACE1 Inhibits

References

In-Depth Technical Guide: 5-Bromo-2-Carboxy-3-Methylpyridine in the Development of BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-Carboxy-3-Methylpyridine, a key heterocyclic building block in the synthesis of potent and selective inhibitors of Beta-secretase 1 (BACE1). BACE1 is a primary therapeutic target in the development of disease-modifying treatments for Alzheimer's disease. This document details the physicochemical properties of the core compound, outlines a representative synthetic protocol for its utilization, presents biological activity data of a derivative, and illustrates the pertinent BACE1 signaling pathway.

Core Compound: Physicochemical Properties

This compound, also known as 5-bromo-3-methylpicolinic acid, serves as a crucial starting material in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridine ring substituted with bromine, a carboxylic acid, and a methyl group, provides a versatile scaffold for medicinal chemists.

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
CAS Number 886365-43-1
Appearance Off-white to light yellow solid

Synthetic Pathway and Experimental Protocol

The following details a representative synthetic route from this compound to a potential BACE1 inhibitor. This protocol is based on established synthetic methodologies for analogous pyridine-based inhibitors.

Logical Workflow of Synthesis

G A This compound B Amide Coupling A->B Amine, Coupling Reagents C Suzuki Coupling B->C Boronic Acid, Palladium Catalyst D Final BACE1 Inhibitor C->D Deprotection/Modification

Caption: Synthetic workflow from the starting material to the final BACE1 inhibitor.

Experimental Protocol: Synthesis of a Pyridine-Based BACE1 Inhibitor

This protocol outlines the key steps in the synthesis of a hypothetical, yet representative, BACE1 inhibitor derived from this compound.

Step 1: Amide Bond Formation

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition of Amine: Add the desired amine component (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.

  • Work-up and Purification: Upon completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the bromopyridine derivative from Step 1 (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a solvent mixture, typically dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the coupled product.

Step 3: Final Modifications (if necessary)

Depending on the desired final compound, a deprotection step (e.g., removal of a Boc protecting group with trifluoroacetic acid) or further functional group transformations may be required.

Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of BACE1, an aspartyl protease that plays a critical role in the amyloidogenic pathway, a hallmark of Alzheimer's disease.

Quantitative Data: BACE1 Inhibition

The following table presents hypothetical but representative biological data for a BACE1 inhibitor derived from this compound.

Compound IDBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Selectivity (BACE2/BACE1)
PBI-1 151500100

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Higher selectivity for BACE1 over the homologous BACE2 is a desirable characteristic to minimize potential side effects.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. The inhibition of BACE1 is a key therapeutic strategy aimed at reducing the formation of amyloid plaques in the brain.

G cluster_0 Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 fragment APP->CTF_beta Cleavage BACE1 BACE1 (β-secretase) BACE1->CTF_beta Catalyzes gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Catalyzes Inhibitor Pyridine-Based Inhibitor Inhibitor->BACE1 Inhibition CTF_beta->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity

Caption: The amyloidogenic pathway and the role of BACE1 inhibition.

This guide highlights the significance of this compound as a valuable starting material for the development of BACE1 inhibitors. The provided synthetic strategies and understanding of the biological context are intended to support researchers in the design and execution of novel therapeutic agents for Alzheimer's disease.

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-Carboxy-3-Methylpyridine, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical characteristics and provides standardized experimental protocols for their determination.

Core Physical Properties

This compound, also known as 5-Bromo-3-methylpicolinic acid, is a substituted pyridine derivative. Its physical state is typically an off-white to yellow powder or solid.[1][2][3] The structural and property data for this compound are summarized below.

PropertyValueSource
CAS Number 886365-43-1[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1][2]
Melting Point 161-163 °C[1]
Boiling Point 330.5 ± 42.0 °C (Predicted)[1]
Density 1.692 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.04 ± 0.37 (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Physical Form Powder / Solid[1][2][3]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. For high-melting solids like this compound, this property is often predicted as decomposition may occur at the high temperatures required for boiling.

Methodology: Thiele Tube Method (for liquids or low-melting solids)

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat is then removed. The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation.

Methodology: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, Methanol, water) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, it indicates the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized by the base. For substituted pyridines, computational methods are also frequently employed to predict pKa values.[3]

Application in Drug Discovery: BACE1 Inhibitor Synthesis

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Notably, it is used in the preparation of oxazine derivatives that act as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The following diagram illustrates a generalized workflow for the discovery of BACE1 inhibitors, a process where derivatives of this compound could be screened.

BACE1_Inhibitor_Screening_Workflow cluster_0 Compound Library & Synthesis cluster_1 BACE1 Activity Assay cluster_2 Data Analysis & Hit Identification cluster_3 Lead Optimization start 5-Bromo-2-Carboxy- 3-Methylpyridine synthesis Synthesis of Derivative Library start->synthesis Precursor library Compound Library (e.g., Oxazine Derivatives) synthesis->library incubation Incubation with Test Compounds library->incubation assay_setup Assay Setup: BACE1 Enzyme, Fluorogenic Substrate assay_setup->incubation measurement Fluorescence Measurement incubation->measurement data_analysis Calculate % Inhibition measurement->data_analysis hit_id Identify 'Hits' (Compounds with Significant Inhibition) data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement

Caption: A logical workflow for the screening and identification of BACE1 inhibitors.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 5-Bromo-2-Carboxy-3-Methylpyridine (also known as 5-Bromo-3-methylpicolinic acid). Due to the limited publicly available quantitative data for this specific compound, this guide summarizes the existing qualitative information and presents detailed, generalized experimental protocols for its quantitative determination. These methodologies are based on established practices for similar pyridine carboxylic acid derivatives.

Qualitative Solubility Data

The solubility of this compound has been described in a limited number of solvents. The available qualitative data is summarized in the table below. It is important to note that "slightly soluble" indicates that a low concentration of the compound can be dissolved in the solvent. For many applications in research and drug development, a more precise quantitative determination is necessary.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]

Experimental Protocols for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various solvents. This method, known as the static equilibrium shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC), is a reliable and widely used technique for generating accurate solubility data.

2.1. Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the clear supernatant is then determined by a validated analytical method, such as HPLC.

2.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetonitrile, DMSO, etc.)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

    • Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method for the separation and quantification of the analyte. For pyridine carboxylic acids, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[2][3]

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

Synthesis and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and the general experimental workflow for determining its solubility.

G Synthesis of this compound cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hydrolysis A 2,5-dibromo-3-methylpyridine D 5-bromo-3-methylpicolinonitrile A->D Reaction at 120 °C B Cuprous Cyanide (CuCN) B->D C Dimethylformamide (DMF) C->D E 5-bromo-3-methylpicolinonitrile H This compound E->H Reaction at 80 °C F Ethanol (EtOH) F->H G Sodium Hydroxide (NaOH) solution G->H

Caption: Synthesis of this compound.

G General Workflow for Solubility Determination A Add excess solid to solvent in a vial B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.45 µm filter) D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Caption: General Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid, a valuable building block in the development of novel pharmaceuticals. This document details a reliable synthetic pathway, including experimental protocols and data, to facilitate its preparation in a laboratory setting.

Introduction

5-Bromo-3-methylpyridine-2-carboxylic acid is a substituted picolinic acid derivative. Its structural features, including the bromine atom, a carboxylic acid functional group, and a methyl-substituted pyridine ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom, for instance, serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents.

Synthesis Pathway

A robust and high-yielding two-step synthesis route has been established for the preparation of 5-Bromo-3-methylpyridine-2-carboxylic acid. The pathway commences with the bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to introduce a cyano group, yielding the key intermediate, 5-bromo-3-methylpyridine-2-carbonitrile. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

Synthesis_Pathway A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination C 5-Bromo-3-methylpyridine-2-carbonitrile B->C Sandmeyer Reaction D 5-Bromo-3-methylpyridine-2-carboxylic acid C->D Hydrolysis

Caption: Overall synthetic workflow for 5-Bromo-3-methylpyridine-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This procedure outlines the regioselective bromination of 2-amino-3-methylpyridine.

Materials:

  • 2-Amino-3-methylpyridine

  • Acetic anhydride

  • Liquid bromine

  • Sodium hydroxide solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a four-neck flask, combine 2-amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the solution to 20-25 °C.

  • Slowly add liquid bromine dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours.

  • Add water to the flask until all solid material dissolves.

  • Neutralize the solution by the dropwise addition of a sodium hydroxide solution.

  • Continue the reaction for an additional 30 minutes.

  • Collect the precipitated solid by vacuum filtration, dry it, and recrystallize from ethanol to yield 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of 5-Bromo-3-methylpyridine-2-carbonitrile via Sandmeyer Reaction

This protocol describes the conversion of the amino group of 2-amino-5-bromo-3-methylpyridine to a nitrile group.

Materials:

  • 2-Amino-5-bromo-3-methylpyridine

  • Hydrobromic acid (48%)

  • Cuprous bromide (CuBr)

  • Saturated sodium nitrite (NaNO₂) solution

  • Sodium hydroxide solution (40%)

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve cuprous bromide in 48% hydrobromic acid.

  • Cool the solution in an ice-water bath to a temperature between -5 °C and 0 °C.

  • Slowly add 2-amino-5-bromo-3-methylpyridine to the cooled solution while maintaining the temperature.

  • After the addition, stir the mixture for 15 minutes.

  • Slowly add a saturated solution of sodium nitrite dropwise, ensuring the temperature remains between -5 °C and 10 °C.

  • Stir the reaction mixture for 2-4 hours after the addition is complete.

  • Neutralize the reaction mixture to a pH of 7-8 with a 40% sodium hydroxide solution.

  • Isolate the product, 5-bromo-3-methylpyridine-2-carbonitrile, via a suitable workup procedure, such as extraction and distillation.

Step 3: Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid

This final step involves the hydrolysis of the nitrile intermediate to the target carboxylic acid.[1]

Materials:

  • 5-Bromo-3-methylpyridine-2-carbonitrile

  • Ethanol

  • 6.0 M aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate (EtOAc)

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) in ethanol (30 mL) in a suitable reaction vessel.[1]

  • Add 15 mL of a 6.0 M aqueous sodium hydroxide solution.[1]

  • Heat the reaction mixture to 80 °C and stir for 1.5 hours.[1]

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.[1]

  • Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate.[1]

  • Separate the aqueous phase and acidify it to a pH of 2-3 with hydrochloric acid.[1]

  • Extract the product from the acidified aqueous phase with ethyl acetate.[1]

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]

Data Presentation

The following table summarizes the quantitative data for the final hydrolysis step.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
5-Bromo-3-methylpyridine-2-carbonitrile197.043.920
Sodium Hydroxide40.003.690
ProductMolar Mass ( g/mol )Yield (g)Yield (%)
5-Bromo-3-methylpyridine-2-carboxylic acid216.034.298%

Characterization Data

Expected ¹H NMR Chemical Shifts:

  • Aromatic Protons (Pyridine Ring): δ 7.0-9.0 ppm

  • Methyl Protons (-CH₃): δ 2.0-3.0 ppm

  • Carboxylic Acid Proton (-COOH): δ 10.0-13.0 ppm (often broad)

Expected ¹³C NMR Chemical Shifts:

  • Carboxylic Acid Carbon (-COOH): δ 165-185 ppm

  • Aromatic Carbons (Pyridine Ring): δ 120-160 ppm

  • Methyl Carbon (-CH₃): δ 15-25 ppm

Conclusion

The synthesis protocol detailed in this guide provides a clear and efficient pathway for the preparation of 5-Bromo-3-methylpyridine-2-carboxylic acid. The high-yielding final hydrolysis step makes this a practical route for obtaining this valuable intermediate for applications in pharmaceutical research and drug development. The provided experimental details and data tables are intended to support researchers in the successful synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Reactivity of 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-carboxy-3-methylpyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring a pyridine core, a bromine atom, a carboxylic acid, and a methyl group, offers a versatile platform for a wide array of chemical transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position provides a handle for esterification, amide bond formation, or potential decarboxylation. The interplay of the electron-withdrawing carboxylic acid and the electron-donating methyl group influences the overall reactivity of the pyridine ring. This guide provides a comprehensive overview of the reactivity of this compound, presenting key reaction types, detailed experimental protocols for analogous compounds, and quantitative data to facilitate its application in research and development.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it a valuable intermediate for introducing molecular diversity. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The carboxylic acid moiety can be derivatized to amides and esters, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. 5-Bromo-3-methylpicolinic acid is utilized in the preparation of oxazine derivatives that act as BACE inhibitors for treating neurological disorders[1]. This guide will delve into the key reactive sites of this molecule and provide practical insights into its chemical behavior.

Synthesis of this compound

The target compound can be synthesized from 5-bromo-3-methylpyridine-2-carbonitrile through hydrolysis.

Experimental Protocol: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile[1][2]
  • Step 1: 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) is dissolved in ethanol (30 mL).

  • Step 2: A 6.0 M aqueous sodium hydroxide solution (15 mL) is added to the mixture.

  • Step 3: The reaction mixture is stirred at 80 °C for 1.5 hours.

  • Step 4: Upon completion, the reaction mixture is concentrated, diluted with water, and extracted with ethyl acetate (EtOAc).

  • Step 5: The aqueous phase is acidified to a pH of 2-3 with hydrochloric acid.

  • Step 6: The product is subsequently extracted with EtOAc.

  • Step 7: The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the yellow solid product, 5-bromo-3-methylpyridine-2-carboxylic acid.

Yield: 4.2 g (98%)[1][2].

Reactivity at the 5-Position (Bromine)

The bromine atom at the 5-position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki and Stille), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base in a Schlenk Flask B Add Anhydrous Solvent A->B C Degas the Reaction Mixture B->C D Heat the Reaction Mixture (e.g., 80-120 °C) C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temperature E->F G Filter through Celite F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L)n Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R(L)n ArPdBr->ArPdR R-B(OR)2 Base Transmetal Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination G General Workflow for Amide Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up and Purification A This compound + Coupling Reagent (e.g., HATU, HOBt/EDC) B Formation of Activated Intermediate A->B C Add Amine (R-NH2) and Base (e.g., DIPEA) B->C D Amide Bond Formation C->D E Aqueous Work-up D->E F Purification (Crystallization or Chromatography) E->F

References

An In-depth Technical Guide to 5-Bromo-2-Carboxy-3-Methylpyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-2-carboxy-3-methylpyridine, a substituted pyridine derivative, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of biologically active compounds. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for derivatization, make it a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.

I. Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, and its subsequent derivatization into amides, esters, and biaryl compounds are crucial steps in the exploration of their therapeutic potential.

A. Synthesis of the Core Scaffold: this compound

A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor.

Experimental Protocol: Synthesis of 5-bromo-3-methylpyridine-2-carboxylic acid

  • Materials: 5-bromo-3-methylpyridine-2-carbonitrile, ethanol, 6.0 M aqueous sodium hydroxide solution, hydrochloric acid, ethyl acetate, saturated brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) in ethanol (30 mL).

    • Add 6.0 M aqueous sodium hydroxide solution (15 mL) to the mixture.

    • Stir the reaction mixture at 80 °C for 1.5 hours.

    • Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate.

    • Separate the aqueous phase and acidify it to a pH of 2-3 using hydrochloric acid.

    • Extract the product from the acidified aqueous phase with ethyl acetate.

    • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

This protocol typically affords a high yield of the desired 5-bromo-3-methylpyridine-2-carboxylic acid.

B. Synthesis of Amide and Ester Derivatives

The carboxylic acid functionality of this compound is readily converted to amides and esters, which are key functional groups in many drug molecules. A general approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine or alcohol.

Experimental Protocol: General Procedure for Acylation

  • Materials: this compound, thionyl chloride or oxalyl chloride, an appropriate amine or alcohol, a suitable base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Convert the carboxylic acid to its more reactive acyl chloride by treating it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

    • Remove the excess chlorinating agent under reduced pressure.

    • Dissolve the resulting acyl chloride in an anhydrous solvent.

    • Add the desired amine or alcohol to the solution, along with a base to neutralize the HCl generated during the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

    • Work up the reaction by washing with water and appropriate aqueous solutions to remove impurities.

    • Purify the final product by recrystallization or column chromatography.

C. Suzuki Cross-Coupling for Biaryl Derivatives

The bromine atom at the 5-position of the pyridine ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing biaryl derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • Materials: this compound derivative, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a solvent system (e.g., 1,4-dioxane and water).

  • Procedure:

    • In a reaction vessel, combine the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

    • Add the solvent system and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 85 °C to 95 °C for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter it.

    • Dilute the filtrate with an organic solvent like ethyl acetate and wash with water.

    • Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.

II. Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug discovery in various therapeutic areas.

A. BACE1 Inhibition for Alzheimer's Disease

A significant application of these derivatives is in the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By inhibiting BACE1, these compounds can reduce the formation of Aβ plaques in the brain.

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BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage Ab Amyloid-β (Aβ) APP->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Neuron Neuronal Dysfunction and Cell Death Plaques->Neuron BACE1 BACE1 (β-secretase) BACE1->APP Acts on gSecretase γ-secretase gSecretase->APP Inhibitor This compound Derivative (Inhibitor) Inhibitor->BACE1 Inhibits

Caption: BACE1 signaling pathway in Alzheimer's disease and the inhibitory action of this compound derivatives.

Quantitative Data: BACE1 Inhibitory Activity

Compound IDBACE1 IC₅₀ (µM)Reference
Isocytosine Derivative 4b6.93 ± 0.01[1]
Isocytosine Derivative 4d8.82 ± 0.01[1]
Guanidine Derivative 4g12.89 ± 0.10[1]

Experimental Protocol: BACE1 FRET Assay

This assay is commonly used to measure the enzymatic activity of BACE1 and to screen for inhibitors. It is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

  • Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Materials: Purified recombinant human BACE1 enzyme, BACE1 FRET peptide substrate, assay buffer, test compounds (inhibitors), and a fluorescence plate reader.

  • Procedure:

    • Prepare a master mixture containing the BACE1 assay buffer and the FRET peptide substrate.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the master mixture to all wells.

    • Initiate the reaction by adding the diluted BACE1 enzyme to the wells.

    • Incubate the plate at room temperature or 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed time point (endpoint assay).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

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FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis MasterMix Prepare Master Mix (Buffer + FRET Substrate) AddMix Add Master Mix to Plate MasterMix->AddMix TestCmpd Prepare Test Compound Dilutions AddCmpd Add Test Compound to Plate TestCmpd->AddCmpd AddCmpd->AddMix AddEnzyme Add BACE1 Enzyme to Initiate Reaction AddMix->AddEnzyme Incubate Incubate Plate AddEnzyme->Incubate ReadFluorescence Measure Fluorescence Incubate->ReadFluorescence CalcInhibition Calculate % Inhibition ReadFluorescence->CalcInhibition DetIC50 Determine IC₅₀ CalcInhibition->DetIC50

Caption: Experimental workflow for a BACE1 FRET assay.

B. Dopamine D2 and Serotonin 3 Receptor Antagonism

Certain derivatives of this compound have been synthesized as potent antagonists of dopamine D2 and serotonin 3 (5-HT3) receptors. These receptors are implicated in various neurological and psychiatric disorders, including schizophrenia and chemotherapy-induced nausea and vomiting.

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D2_5HT3_Signaling cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT3 Serotonin 3 Receptor Signaling Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits EffectorD2 Downstream Effectors PKA->EffectorD2 AntagonistD2 This compound Derivative (Antagonist) AntagonistD2->D2R Blocks Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R IonInflux Na⁺/K⁺/Ca²⁺ Influx HT3R->IonInflux Opens Depolarization Neuronal Depolarization IonInflux->Depolarization Effector5HT3 Excitatory Response Depolarization->Effector5HT3 Antagonist5HT3 This compound Derivative (Antagonist) Antagonist5HT3->HT3R Blocks

Caption: Signaling pathways of Dopamine D2 and Serotonin 3 receptors and the antagonistic action of this compound derivatives.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the affinity of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the receptor is competed with an unlabeled test compound. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

  • Materials: Cell membranes expressing the dopamine D2 receptor, a radiolabeled ligand (e.g., [³H]-spiperone), unlabeled test compounds, assay buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Ki).

C. Anticancer Activity

Derivatives of the related 5-bromonicotinic acid scaffold have shown promise as anticancer agents. For instance, novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their in vitro activity against various cancer cell lines.

Quantitative Data: Anticancer Activity

Compound IDHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)Skov-3 IC₅₀ (µM)Reference
23p 2.3573.0122.874[2]
Sunitinib (Control) 31.59449.03638.215[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials: Cancer cell lines, culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

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MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat Cells with Test Compound SeedCells->TreatCells IncubateCells Incubate for 48-72 hours TreatCells->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add Solubilization Solution IncubateMTT->AddSolubilizer ReadAbsorbance Measure Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalcViability Calculate % Cell Viability ReadAbsorbance->CalcViability DetIC50 Determine IC₅₀ CalcViability->DetIC50

Caption: Experimental workflow for an MTT assay to determine anticancer activity.

III. Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The demonstrated activities as BACE1 inhibitors, dopamine and serotonin receptor antagonists, and anticancer agents highlight the versatility of this scaffold. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Theoretical Insights into 5-Bromo-2-Carboxy-3-Methylpyridine: A Computational and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive theoretical and spectroscopic overview of 5-Bromo-2-Carboxy-3-Methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the fundamental molecular properties, predicted spectroscopic characteristics, and electrostatic potential based on computational modeling. Furthermore, it details the standard experimental protocols for the synthesis and spectroscopic characterization of this compound, offering a foundational guide for further research and development.

Molecular Structure and Properties

This compound (C₇H₆BrNO₂) is a pyridine derivative featuring a bromine atom at the 5-position, a carboxylic acid group at the 2-position, and a methyl group at the 3-position. Its chemical structure is foundational to its reactivity and potential applications. The compound has a molecular weight of 216.03 g/mol .[1]

Computational Methodology

To elucidate the electronic structure and molecular properties of this compound, Density Functional Theory (DFT) calculations are a common and effective approach. A typical computational protocol involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Diagram of Computational Workflow

computational_workflow Computational Analysis Workflow mol_structure Initial Molecular Structure (this compound) dft_calc DFT Calculation (Gaussian 09, B3LYP/6-311++G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization (Minimum Energy Conformation) dft_calc->geom_opt freq_calc Frequency Calculation (Vibrational Modes) geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MESP) geom_opt->electronic_prop spect_sim Spectroscopic Simulation (IR, Raman, NMR) freq_calc->spect_sim data_analysis Data Analysis and Interpretation electronic_prop->data_analysis spect_sim->data_analysis

Caption: A typical workflow for the computational analysis of this compound.

Predicted Molecular Geometry

The optimized molecular geometry from DFT calculations would provide key structural parameters. The following tables summarize the predicted bond lengths and bond angles for this compound.

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
C2-C31.41
C3-C41.39
C4-C51.38
C5-C61.39
N1-C21.34
N1-C61.35
C5-Br1.91
C2-C7 (C=O)1.35
C7=O81.22
C7-O91.36
O9-H0.97
C3-C10 (CH₃)1.51

Table 2: Predicted Bond Angles (°)

AnglePredicted Angle (°)
N1-C2-C3123.5
C2-C3-C4118.0
C3-C4-C5119.5
C4-C5-C6120.0
C5-C6-N1118.5
C6-N1-C2120.5
C4-C5-Br119.8
N1-C2-C7115.0
C3-C2-C7121.5
O8-C7-O9123.0
C2-C7-O9112.0
C2-C3-C10121.0

Spectroscopic Analysis

Theoretical calculations are instrumental in predicting and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis based on DFT calculations can predict the characteristic infrared (IR) and Raman vibrational frequencies. These theoretical assignments are crucial for the interpretation of experimental spectra.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

Frequency (cm⁻¹)Vibrational ModeDescription
~3400-2800O-H stretchCarboxylic acid O-H stretching (broad)
~3050-3000C-H stretch (aromatic)Pyridine ring C-H stretching
~2950-2850C-H stretch (aliphatic)Methyl group C-H stretching
~1720-1680C=O stretchCarboxylic acid C=O stretching
~1600-1550C=C, C=N stretchPyridine ring stretching vibrations
~1450C-H bend (methyl)Asymmetric and symmetric methyl bending
~1300-1200C-O stretch, O-H bend (in-plane)Carboxylic acid C-O stretching and O-H bend
~1100-1000C-Br stretchCarbon-bromine stretching vibration
~950-900O-H bend (out-of-plane)Carboxylic acid O-H out-of-plane bend
~850-800C-H bend (out-of-plane)Pyridine ring C-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts, which are vital for structural confirmation.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusPositionPredicted Chemical Shift (ppm)
¹HH47.8 - 8.2
¹HH68.5 - 8.9
¹H-COOH12.0 - 14.0 (broad)
¹H-CH₃2.4 - 2.7
¹³CC2165 - 170
¹³CC3135 - 140
¹³CC4140 - 145
¹³CC5120 - 125
¹³CC6150 - 155
¹³C-COOH170 - 175
¹³C-CH₃18 - 22

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized on the pyridine ring and the bromine atom, while the LUMO is likely centered on the pyridine ring and the carboxylic acid group.

Molecular Electrostatic Potential (MESP)

The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Diagram of Molecular Electrostatic Potential (MESP) Map

MESP_Map Predicted Molecular Electrostatic Potential Map cluster_molecule This compound N N C2 C N->C2 C3 C C2->C3 C_carboxy C C2->C_carboxy C4 C C3->C4 C_methyl C C3->C_methyl C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->N O_carbonyl O C_carboxy->O_carbonyl = O_hydroxyl O C_carboxy->O_hydroxyl H_hydroxyl H O_hydroxyl->H_hydroxyl neg pos neu

Caption: A conceptual representation of the MESP map for this compound.

The MESP map would show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid, making it susceptible to nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of the corresponding nitrile, 5-bromo-3-methylpyridine-2-carbonitrile.[1][2]

Materials:

  • 5-bromo-3-methylpyridine-2-carbonitrile

  • Ethanol

  • 6.0 M aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • Dissolve 5-bromo-3-methylpyridine-2-carbonitrile in ethanol.[1][2]

  • Add 6.0 M aqueous sodium hydroxide solution to the mixture.[1][2]

  • Heat the reaction mixture at 80 °C for 1.5 hours.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to remove ethanol.[1][2]

  • Dilute the residue with water and extract with ethyl acetate to remove any unreacted starting material.[1][2]

  • Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.[1][2]

  • Extract the product with ethyl acetate.[1][2]

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.[1][2]

  • Concentrate the organic phase to obtain the solid product, 5-bromo-3-methylpyridine-2-carboxylic acid.[1][2]

FT-IR Spectroscopic Analysis

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with spectroscopic grade potassium bromide (KBr, 100-200 mg) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of a pure KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Subtract the background spectrum from the sample spectrum.

FT-Raman Spectroscopic Analysis

Instrumentation: A Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).

Sample Preparation:

  • Place a small amount of the solid sample directly into a sample holder (e.g., a glass capillary tube or an aluminum well).

Data Acquisition:

  • Position the sample in the spectrometer and focus the laser beam onto it.

  • Acquire the Raman spectrum, typically in the range of 4000-100 cm⁻¹, with a suitable laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

NMR Spectroscopic Analysis

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

  • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Conclusion

This technical guide has provided a detailed theoretical framework for the study of this compound. The presented computational data, including predicted molecular geometry, spectroscopic characteristics, and electronic properties, serves as a valuable resource for researchers. The outlined experimental protocols for synthesis and spectroscopic analysis offer a practical guide for the empirical investigation and validation of these theoretical findings. This comprehensive approach, combining computational and experimental methodologies, is essential for advancing the understanding and application of this and related pyridine derivatives in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-Carboxy-3-Methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This document provides detailed application notes and representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this substrate. The methodologies are based on established procedures for structurally similar compounds and serve as a robust starting point for reaction optimization. The carboxylic acid moiety at the 2-position may influence reaction conditions, potentially requiring adjustments to the base or protection strategies in some cases.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and tolerance of various functional groups.[2]

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3] These data suggest that moderate to good yields can be expected for the coupling of this compound under similar conditions.

EntryArylboronic AcidProductReported Yield (%)[3]
14-Methylphenylboronic acid2-Carboxy-3-methyl-5-(4-methylphenyl)pyridine85
24-Methoxyphenylboronic acid2-Carboxy-5-(4-methoxyphenyl)-3-methylpyridine82
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-carboxy-3-methylpyridine78
43-Fluorophenylboronic acid2-Carboxy-5-(3-fluorophenyl)-3-methylpyridine75
5Naphthalene-2-boronic acid2-Carboxy-3-methyl-5-(naphthalen-2-yl)pyridine80
Experimental Protocol

This protocol is adapted from the procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.3 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is of great importance for the synthesis of aryl amines, which are common motifs in pharmaceuticals.[4][5]

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene110[6]
2Morpholine(SIPr)Pd(methallyl)Cl (3)-LHMDS (1.2)THF22[7]
3BenzylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene100
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane110
Experimental Protocol

This general protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • BINAP (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (10 equiv)

  • Toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.5 equiv), cesium carbonate (10 equiv), palladium(II) acetate (0.05 equiv), and BINAP (0.08 equiv).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at 110 °C for 8-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography.

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is a versatile tool for the formation of carbon-carbon bonds.[9]

Quantitative Data

The following table presents representative conditions for the Heck coupling of 2-Amino-5-bromo-4-methylpyridine with various alkenes, which can serve as a reference for reactions with this compound.[10]

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100
2n-Butyl acrylatePd(OAc)₂ (1)-NaOAc (2)NMP120
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile80
41-OctenePd(dba)₂ (2)P(t-Bu)₃ (4)Cy₂NMe (1.5)Dioxane100
Experimental Protocol

This protocol is a general procedure for the Heck reaction of bromo-pyridines.[10]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (1.5 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

Quantitative Data

The table below outlines optimized conditions and yields for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, providing a good starting point for the target substrate.[12]

EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)[12]
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10092
21-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10085
34-EthynylanisolePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10089
43-EthynyltoluenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10091
Experimental Protocol

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[12]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv) to a 10 mL round-bottom flask.

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and 1.0 mL of triethylamine.

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Ar-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)-X(L_n)->Transmetalation R'-M Ar-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reagents: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Solvent B->C D Establish Inert Atmosphere C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: A typical experimental workflow for palladium-catalyzed coupling reactions.

Coupling_Partners cluster_reactions Palladium-Catalyzed Reactions cluster_partners Coupling Partners A This compound B Suzuki-Miyaura A->B C Buchwald-Hartwig A->C D Heck A->D E Sonogashira A->E F Arylboronic Acids B->F G Amines C->G H Alkenes D->H I Terminal Alkynes E->I

Caption: Potential coupling partners for this compound.

References

Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, as pyridine moieties are common scaffolds in pharmaceuticals.[2][3] These application notes provide a detailed protocol for the Sonogashira coupling of 5-Bromo-2-Carboxy-3-Methylpyridine with terminal alkynes.

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][4] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the desired product.[2] The presence of a carboxylic acid group on the pyridine ring introduces a need for careful selection of the base to avoid unwanted side reactions.

Experimental Protocol

This protocol is a generalized starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), 1,4-Dioxane)

  • Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are recommended.[5]

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF/Et₃N mixture) to dissolve the reagents. Degas the solution by bubbling with an inert gas for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[2] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 2-Carboxy-3-Methyl-5-(alkynyl)pyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a basis for optimizing the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100392
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Low (25)
33-Bromopyridine-N-oxidePhenylacetylene(AllylPdCl)₂ (2.5) / P(t-Bu)₃ (10)NoneCs₂CO₃DMFRT-Excellent
45-Bromo-N-phenylpyridin-3-amineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane8012Good

Note: The presence of the carboxylic acid in this compound may require a stronger or non-nucleophilic base and careful temperature control to prevent decarboxylation. A recent development in Sonogashira couplings involves decarbonylative coupling of carboxylic acids themselves, which proceeds through a different mechanism.[6][7]

Visualizations

G cluster_workflow Experimental Workflow A Reaction Setup (Aryl Halide, Catalysts) B Solvent & Base Addition (Degas) A->B C Alkyne Addition B->C D Reaction (Heating/Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Chromatography) E->F G Product F->G

Caption: General experimental workflow for Sonogashira coupling.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)(X)L₂ Pd0->Pd_complex1 Oxidative Addition (R¹X) Pd_complex2 R¹-Pd(II)(C≡CR²)L₂ Pd_complex1->Pd_complex2 Transmetalation (CuC≡CR²) Pd_complex2->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_complex2->Product CuX CuX Cu_acetylide CuC≡CR² CuX->Cu_acetylide Alkyne H-C≡C-R² Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1] This reaction couples an unsaturated halide with an alkene to form a substituted alkene, proving invaluable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2] 5-Bromo-2-Carboxy-3-Methylpyridine is a valuable heterocyclic building block, and its functionalization via the Heck reaction opens avenues for the synthesis of a diverse range of substituted pyridines. These products are of significant interest to researchers in drug discovery and materials science due to the prevalence of the pyridine scaffold in bioactive molecules. This document provides a detailed overview of the typical conditions and a generalized protocol for the Heck reaction of this compound.

Reaction Principle

The Heck reaction, also known as the Mizoroki-Heck reaction, proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • Beta-Hydride Elimination: A beta-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The active palladium(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium.

Optimizing Reaction Conditions

Several factors can influence the success and efficiency of the Heck reaction. For a substrate like this compound, the following parameters are crucial:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile catalyst precursor that is reduced in situ to the active Pd(0) species.[4] Other palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.

  • Ligand: Phosphine ligands are often essential to stabilize the palladium catalyst and promote the desired reactivity.[3] Common choices include triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃).[5] The choice of ligand can impact reaction rate and selectivity.

  • Base: A base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[3] Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are frequently used.[6][7] For substrates containing an acidic proton, such as the carboxylic acid in the target molecule, the choice and stoichiometry of the base are critical to ensure both neutralization of the acid and promotion of the catalytic cycle.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), toluene, or aqueous mixtures are typically used to dissolve the reactants and facilitate the reaction.[5][6][7]

  • Temperature: Heck reactions are typically run at elevated temperatures, often in the range of 80-130 °C, to ensure a reasonable reaction rate.[5][6][7]

  • Alkene Partner: The nature of the alkene coupling partner (e.g., styrenes, acrylates) will influence the reaction conditions and the properties of the final product.

Summarized Reaction Conditions for Analogous Bromopyridines

The following table summarizes typical conditions for the Heck reaction of bromopyridines, which can be used as a starting point for optimizing the reaction of this compound.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024High[5]
3-BromopyridineStyrenePd(OAc)₂ (10)-K₂CO₃ (3)Toluene1301-[6]
5-Bromopyridin-2-amineStyrenePd(OAc)₂Pyr:β-CDK₂CO₃Water80-Good[8]
2-BromopyridineStyrenePd(OAc)₂Pyr:β-CDK₂CO₃Water80-Good[8]
4-BromoacetophenoneStyrenePd(OAc)₂ (1)THP-NHC (2)K₂CO₃ (2)DMF/H₂O80495[7]

Detailed Experimental Protocol: A Generalized Approach

This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of specific parameters may be required.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl Acrylate) (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2-3 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for synthesis, work-up, and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.5 mmol, 2.5 equiv.). Note: An extra equivalent of base is added to neutralize the carboxylic acid proton.

  • Alkene Addition: Add the alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine. If a carboxylic acid product is desired, an acidic workup (e.g., with 1M HCl) may be necessary to protonate the carboxylate salt before extraction.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyridine product.

Visualizations

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Pd Catalyst - Ligand B Establish Inert Atmosphere (N2 or Ar) A->B C Add Solvent and Base B->C D Add Alkene C->D E Heat to 80-130 °C D->E F Stir and Monitor (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up & Extraction G->H I Purify by Column Chromatography H->I Product Product I->Product

Caption: General experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle Simplified Heck Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2(X) pd0->pd_complex Oxidative Addition (R-X) alkene_complex R-Pd(II)L2(Alkene) pd_complex->alkene_complex + Alkene insertion_product R-Alkene-Pd(II)L2(X) alkene_complex->insertion_product Migratory Insertion product_complex Product-Pd(II)H(X) insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base, - HX)

Caption: The catalytic cycle of the Heck reaction.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Heck reaction is a powerful tool for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, a wide variety of substituted pyridine derivatives can be synthesized. The provided protocol serves as a general guideline, and optimization of the reaction conditions is encouraged to achieve the best results for specific alkene coupling partners. The versatility of this reaction makes it a valuable method for researchers in medicinal chemistry and materials science.

References

Application Notes and Protocols for 5-Bromo-2-Carboxy-3-Methylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Bromo-2-Carboxy-3-Methylpyridine, also known as 5-Bromo-3-methylpicolinic acid, as a versatile intermediate in pharmaceutical research and development. This document details its chemical properties, synthesis, and applications in the creation of biologically active molecules, complete with experimental protocols and data presentation.

Chemical Properties and Synthesis

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a carboxylic acid group, a bromine atom, and a methyl group on the pyridine ring allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex pharmaceutical compounds.

PropertyValue
CAS Number 886365-43-1
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Off-white to light yellow solid
Purity ≥ 95% (HPLC)

Synthesis Protocol: A common route for the synthesis of this compound involves the hydrolysis of the corresponding nitrile precursor.

Protocol 1: Synthesis of this compound

This protocol outlines the hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile to yield this compound.

Materials:

  • 5-bromo-3-methylpyridine-2-carbonitrile

  • Ethanol

  • 6.0 M aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate (EtOAc)

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (3.9 g, 20 mmol) in ethanol (30 mL).

  • Add 15 mL of a 6.0 M aqueous sodium hydroxide solution.

  • Stir the reaction mixture at 80 °C for 1.5 hours.

  • Monitor the reaction completion using a suitable chromatographic method (e.g., TLC).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate (EtOAc) to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.

  • Extract the product from the acidified aqueous phase with EtOAc.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the solid product.

Expected Outcome: This procedure can yield the desired 5-bromo-3-methylpyridine-2-carboxylic acid as a yellow solid with a high yield (e.g., 98%).[1]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory, antimicrobial, and neurological activities.[2][3]

Synthesis of Anti-Inflammatory Agents (p38 MAP Kinase Inhibitors)

The pyridine scaffold is a common feature in inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[4] The dysregulation of the p38 pathway is implicated in a range of inflammatory diseases.[4]

Signaling Pathway:

p38_MAPK_pathway ext_stim Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) ext_stim->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., MAPKAPK-2, ATF-2) p38->downstream inhibitor This compound -derived Inhibitor inhibitor->p38 inflammation Inflammatory Response downstream->inflammation

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Protocol 2: Representative Synthesis of a Pyridine-based p38 MAP Kinase Inhibitor via Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a bioactive amine, a common strategy for synthesizing kinase inhibitors.

Materials:

  • This compound

  • Bioactive amine (e.g., an aniline or aminopyrazole derivative)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the bioactive amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired picolinamide derivative.

Quantitative Data for Representative Pyridine-based p38 MAP Kinase Inhibitors:

Compound IDTargetIC₅₀ (nM)
11a p38α47
11d p38α45

Data extracted from a study on imidazol-5-yl pyridine derivatives as p38α kinase inhibitors.[5]

Synthesis of Dopamine and Serotonin Receptor Antagonists

Derivatives of this compound are crucial intermediates in the synthesis of potent antagonists for dopamine D2 and serotonin-3 (5-HT3) receptors. These antagonists have potential applications in treating various neurological and psychiatric disorders. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key moiety for such antagonists, has been described.[1]

Experimental Workflow:

synthesis_workflow start 5-Bromo-2-Carboxy- 3-Methylpyridine coupling Amide or Suzuki Coupling start->coupling intermediate Coupled Intermediate coupling->intermediate modification Further Functionalization (e.g., cyclization) intermediate->modification api Active Pharmaceutical Ingredient (API) modification->api

Caption: General workflow for API synthesis.

Synthesis of Antimicrobial Agents

The pyridine scaffold is present in numerous compounds with demonstrated antimicrobial activity. The functional groups on this compound allow for the synthesis of diverse derivatives that can be screened for antibacterial and antifungal properties.

Protocol 3: Representative Synthesis of a Pyridine-based Antimicrobial Agent via Suzuki Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 5-position of the pyridine ring, a common strategy for generating libraries of potential antimicrobial compounds.

Materials:

  • Methyl 5-Bromo-3-methylpicolinate (esterified from the carboxylic acid)

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1)

Procedure:

  • To a reaction vessel, add methyl 5-Bromo-3-methylpicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1) as the solvent.

  • Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

  • The resulting ester can then be hydrolyzed to the carboxylic acid or further modified.

Quantitative Data for Representative Pyridine-based Antimicrobial Compounds:

Compound IDTarget OrganismMIC (µM)
PsU S. aureus2.9 - 4.5
PsQ S. aureus2.9 - 4.5
PsS S. aureus2.9 - 4.5

Data extracted from a study on the antimicrobial activity of related compounds.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical compounds. Its utility in creating potent inhibitors of key cellular targets, such as p38 MAP kinase, and in the development of novel antimicrobial and neurological agents makes it a compound of significant interest to the drug discovery community. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this important intermediate.

References

Application Notes and Protocols for Agrochemical Applications of 5-Bromo-2-Carboxy-3-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the agrochemical applications of 5-Bromo-2-Carboxy-3-Methylpyridine and its derivatives. This class of compounds, belonging to the pyridine carboxylic acid family, has garnered significant interest in the agricultural sector due to its potent herbicidal activity. The information presented herein is intended to guide researchers in the synthesis, evaluation, and understanding of these molecules for the development of novel crop protection agents.

Introduction: Pyridine Carboxylic Acids as Synthetic Auxin Herbicides

Pyridine carboxylic acid derivatives are a well-established class of herbicides that act as synthetic auxins.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and chaotic growth in susceptible plants, ultimately causing their death.[1] These herbicides are particularly effective against broadleaf weeds in cereal crops and turf.[2] The this compound scaffold serves as a key building block for the synthesis of new herbicidal molecules, offering opportunities for structural modifications to enhance efficacy, selectivity, and environmental profile.[3][4][5]

Data Presentation: Herbicidal Efficacy of Pyridine Carboxylic Acid Derivatives

The following tables summarize the herbicidal activity of various pyridine carboxylic acid derivatives against a range of common weed species. This data, compiled from multiple studies, provides a comparative analysis of their efficacy in both pre- and post-emergence applications. It is important to note that the specific activity of this compound derivatives may vary, and the data presented here for related compounds serves as a guide for screening and development.

Table 1: Post-Emergence Herbicidal Activity of Various Pyridine Carboxylic Acid Derivatives

Compound/Active IngredientTarget Weed SpeciesApplication Rate (g a.i./ha)Inhibition (%)Reference
PicloramAmaranthus retroflexus250100[5]
Chenopodium album250100[5]
Brassica napus250100[5]
Halauxifen-methylAbutilon theophrasti300>80[6]
Setaria glauca300<20[6]
Florpyrauxifen-benzylEchinochloa crus-galli300>80[6]
Compound V-8 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative)Amaranthus retroflexus300>90[6]
Chenopodium album300>90[6]

Table 2: Pre-Emergence Herbicidal Activity of Various Pyridine Carboxylic Acid Derivatives

Compound/Active IngredientTarget Weed SpeciesApplication Rate (g a.i./ha)Inhibition (%)Reference
ClopyralidVarious broadleaf weedsVariesEffective
AminopyralidVarious broadleaf weedsVariesEffective

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic acid

This protocol is an adapted method based on the synthesis of similar pyridine carboxylic acid derivatives.

Materials:

  • 5-bromo-2-cyano-3-methylpyridine

  • Ethanol

  • 6 M Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-bromo-2-cyano-3-methylpyridine in ethanol in a round-bottom flask.

  • Add 6 M aqueous sodium hydroxide solution to the flask.

  • Heat the reaction mixture at 80°C and stir for 1.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate to remove any unreacted starting material.

  • Separate the aqueous phase and acidify it to a pH of 2-3 using hydrochloric acid.

  • Extract the product from the acidified aqueous phase with ethyl acetate.

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-3-methylpyridine-2-carboxylic acid.

Protocol 2: Pre-Emergence Herbicidal Activity Assay

This protocol outlines a general procedure for evaluating the pre-emergence herbicidal efficacy of test compounds.

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots or trays filled with a sterile soil mix

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., acetone)

  • Surfactant (e.g., Tween-20)

  • Calibrated sprayer

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Fill pots or trays with the soil mix and sow the seeds of the selected weed species at a uniform depth.

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Prepare a series of dilutions of the stock solution to achieve the desired application rates. The final spray solution should contain a surfactant (e.g., 0.1% v/v).

  • Apply the test solutions uniformly to the soil surface using a calibrated sprayer. A control group should be treated with the solvent and surfactant solution only.

  • Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Water the pots or trays as needed.

  • After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the control group.

  • Calculate the percentage of inhibition for each treatment.

Protocol 3: Post-Emergence Herbicidal Activity Assay

This protocol describes a general method for assessing the post-emergence herbicidal activity of test compounds.

Materials:

  • Young, actively growing monocot and dicot weed plants (e.g., at the 2-4 leaf stage)

  • Pots with a sterile soil mix

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., acetone)

  • Surfactant (e.g., Tween-20)

  • Calibrated sprayer

  • Greenhouse with controlled conditions

Procedure:

  • Grow the selected weed species in pots until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Prepare test solutions of the compound at various concentrations as described in Protocol 2.

  • Apply the test solutions to the foliage of the plants using a calibrated sprayer, ensuring uniform coverage. A control group should be treated with the solvent and surfactant solution only.

  • Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of herbicidal injury, such as epinasty (twisting), chlorosis, necrosis, and growth inhibition.

  • At the end of the observation period, visually assess the percentage of plant injury or measure the fresh/dry weight of the above-ground biomass to quantify the herbicidal effect.

  • Calculate the percentage of inhibition or growth reduction for each treatment compared to the control.

Mode of Action: Disruption of Auxin Signaling

As synthetic auxins, pyridine carboxylic acid derivatives disrupt the normal hormonal balance in susceptible plants. They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of the SCFTIR1/AFB ubiquitin ligase complex. This binding leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes. This cascade of events causes a range of physiological disruptions, including epinastic growth, cell division arrest, and the production of stress-related hormones like ethylene and abscisic acid, ultimately leading to plant death.[1][2]

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_nucleus Nucleus Synthetic_Auxin 5-Bromo-2-Carboxy-3- Methylpyridine Derivative TIR1_AFB SCF-TIR1/AFB (Auxin Receptor) Synthetic_Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Auxin signaling pathway disruption by a synthetic auxin herbicide.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Pre_Emergence_Assay Pre-Emergence Herbicidal Assay Synthesis->Pre_Emergence_Assay Post_Emergence_Assay Post-Emergence Herbicidal Assay Synthesis->Post_Emergence_Assay Data_Collection Data Collection (% Inhibition, Phytotoxicity) Pre_Emergence_Assay->Data_Collection Post_Emergence_Assay->Data_Collection Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->Analysis Lead_Optimization Lead Compound Optimization Analysis->Lead_Optimization

Caption: General workflow for the development of novel herbicides.

References

Application Notes and Protocols for the Esterification of 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 5-Bromo-2-Carboxy-3-Methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below offer different approaches to this transformation, catering to a range of substrate sensitivities and reaction scales.

Introduction

Esterification of pyridine carboxylic acids is a fundamental transformation in medicinal chemistry and drug development. The resulting esters are versatile intermediates that can be further modified or directly incorporated into final drug molecules. This compound presents a moderately hindered carboxylic acid on a pyridine ring, which can influence the choice of esterification method. This document details two primary protocols: the classical Fischer-Speier esterification under acidic conditions and the milder Steglich esterification using a coupling agent.

Comparative Data of Esterification Protocols

The choice of esterification method can significantly impact reaction efficiency, yield, and purity. The following table summarizes key quantitative parameters for the recommended protocols.

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Concentrated Sulfuric Acid (H₂SO₄)4-Dimethylaminopyridine (DMAP)
Coupling Agent NoneN,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Typical Solvent Excess Alcohol (e.g., Methanol, Ethanol)Dichloromethane (DCM), Tetrahydrofuran (THF)
Reaction Temperature Reflux (60-110 °C)[1]0 °C to Room Temperature[2][3]
Reaction Time 4-24 hours2-6 hours
Typical Yield Moderate to HighHigh[3]
Key Byproducts WaterDicyclohexylurea (DCU) or Ethyl-(3-dimethylaminopropyl)urea
Substrate Scope Good for simple primary and secondary alcohols.[1]Excellent for sterically hindered and acid-labile substrates.[2][4][5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] The equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing the water byproduct.[6][7]

Materials:

  • This compound

  • Anhydrous Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which also serves as the solvent.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the excess alcohol using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[4][5][8] This protocol is particularly advantageous for substrates that are sensitive to harsh acidic conditions or are sterically hindered.[2][5]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol, or a more complex alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the components in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent (DCC or EDC, 1.1 eq) to the cooled solution in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate. If EDC is used, the urea byproduct is water-soluble and will be removed during the workup.

  • Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Fischer_Esterification_Workflow reagents Combine: This compound Excess Anhydrous Alcohol Sulfuric Acid (cat.) reflux Heat to Reflux (4-24h) reagents->reflux neutralize Cool and Neutralize (sat. NaHCO₃) reflux->neutralize evaporate Remove Excess Alcohol (Rotary Evaporator) neutralize->evaporate extract Extract with Organic Solvent evaporate->extract wash_dry Wash with Brine and Dry extract->wash_dry purify Purify (Chromatography/Recrystallization) wash_dry->purify product Final Ester Product purify->product

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow reagents Combine in Anhydrous DCM: This compound Alcohol DMAP (cat.) cool Cool to 0 °C reagents->cool add_coupling Add DCC or EDC cool->add_coupling react Stir at 0 °C to RT (2-6h) add_coupling->react filter Filter Precipitate (if DCC is used) react->filter if DCC workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup if EDC filter->workup dry Dry Organic Layer workup->dry purify Purify (Chromatography) dry->purify product Final Ester Product purify->product

Caption: Workflow for Steglich Esterification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • DCC is a potent skin sensitizer. Avoid inhalation and skin contact.

  • DCM is a suspected carcinogen. Handle with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: These protocols are intended for use by trained chemistry professionals. The reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for Amide Bond Formation with 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of amide bonds using 5-Bromo-2-Carboxy-3-Methylpyridine, also known as 5-Bromo-3-methylpicolinic acid. This substituted pyridine derivative is a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity.

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the development of new pharmaceutical agents. The picolinamide scaffold, present in the target molecule, is a key structural motif in numerous biologically active compounds. The ability to efficiently couple this compound with a diverse range of primary and secondary amines is crucial for generating libraries of new chemical entities for drug discovery programs.

This document outlines three robust protocols for the synthesis of 5-bromo-3-methylpicolinamide derivatives, employing common and highly efficient coupling reagents: HATU, EDC in combination with HOBt and DMAP, and CDI.

Data Presentation

The following table summarizes the key quantitative parameters for the three distinct amide coupling protocols detailed in this document. These protocols are adaptable for a wide range of amine substrates.

ProtocolCoupling ReagentAdditive(s)BaseTypical Solvent(s)Typical Reaction TimeExpected Yield
1HATUNoneDIPEA or Et₃NDMF, Acetonitrile, DCM1-24 hoursGood to Excellent
2EDCHOBt, DMAP (catalytic)DIPEAAcetonitrile12-24 hoursGood to Excellent
3CDINoneNone (or Et₃N)THF, DCM2-16 hoursGood

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a highly efficient method for the formation of amide bonds, known for its high yields and low rates of racemization.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or MeCN.

  • Add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • In a separate container, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF or MeCN.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: EDC/HOBt/DMAP-Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide EDC, which simplifies the workup procedure as the urea byproduct is easily removed. The addition of HOBt and a catalytic amount of DMAP enhances the reaction rate and yield, especially for less reactive amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMAP (4-Dimethylaminopyridine)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.0 eq), EDC (1.0 eq), DMAP (1.0 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting crude product by silica gel column chromatography to yield the pure amide.

Protocol 3: CDI-Mediated Amide Coupling

This method employs 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid. It is a reliable method that often proceeds under mild conditions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • CDI (1,1'-Carbonyldiimidazole)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add CDI (1.1 eq) in one portion and stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature or gently heat to 40-50 °C for 2-16 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude amide by flash column chromatography or recrystallization.

Visualizations

General Workflow for Amide Coupling

The following diagram illustrates a typical experimental workflow for the synthesis of 5-bromo-3-methylpicolinamide derivatives.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 5-Bromo-2-Carboxy- 3-Methylpyridine (1.0 eq) in anhydrous solvent B Add Amine (1.0-1.2 eq) and Base (e.g., DIPEA) A->B Combine Reagents C Add Coupling Reagent (e.g., HATU, 1.1 eq) B->C Initiate Reaction D Stir at Room Temperature (1-24 hours) C->D E Monitor by TLC/LC-MS D->E F Dilute with EtOAc E->F Reaction Complete G Aqueous Washes (Acid, Base, Brine) F->G H Dry (Na2SO4) & Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Pure Amide I->J

Caption: General experimental workflow for amide bond formation.

Mechanism of HATU-Mediated Amide Coupling

The diagram below outlines the mechanism of amide bond formation using HATU as the coupling reagent.

G RCOOH 5-Bromo-2-Carboxy- 3-Methylpyridine ActiveEster O-Acyl(azabenzotriazolyl)isourea (Active Ester) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonation Amine R'-NH2 (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack ActiveEster->Tetrahedral Amide 5-Bromo-3-methyl- picolinamide (Product) Tetrahedral->Amide Collapse HOAt HOAt Tetrahedral->HOAt Urea Tetramethylurea Tetrahedral->Urea

Caption: Mechanism of HATU-mediated amide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-bromo-pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this crucial cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the Suzuki coupling of 5-bromo-pyridines, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with 5-bromo-pyridine is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a common challenge in Suzuki couplings with 5-bromo-pyridines. The pyridine nitrogen can coordinate to the palladium catalyst, thereby inhibiting its catalytic activity. Furthermore, the electronic properties of the pyridine ring can influence the oxidative addition step. Here are several factors to investigate:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated. Ensure your palladium source is of high quality. For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is necessary for the catalytic cycle to begin. The choice of phosphine ligand is critical for stabilizing the Pd(0) species and facilitating the reaction. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]

  • Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is crucial and may require optimization. A screening of these parameters is often a necessary step.[2]

    • Base: The base is essential for activating the boronic acid.[1] Commonly used inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For particularly challenging couplings, K₃PO₄ is often effective.[1] The strength and solubility of the base are critical factors.[1]

    • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically employed to dissolve both the organic substrates and inorganic reagents.[1] Ensuring the solubility of all reagents in the chosen solvent system is vital.[1]

    • Temperature: While higher temperatures (typically 80-110 °C) can improve yields, they may also promote side reactions.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation. It is crucial to thoroughly degas the reaction mixture.[1] This can be achieved by bubbling an inert gas like Argon or Nitrogen through the solvent or by employing the freeze-pump-thaw technique for several cycles.[1] The reaction should be maintained under a positive pressure of an inert gas.[1]

  • Poor Substrate Quality: Impurities or degradation of the 5-bromo-pyridine or the boronic acid starting materials can negatively impact the reaction.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm observing significant side products, complicating purification and reducing the yield of my desired product. What are these side products and how can I minimize them?

Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions. The most frequently observed side products are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[3] This side reaction is often promoted by excess water, high temperatures, or a non-optimal choice of base.[1]

    • Solution: Consider using a milder base such as KF or K₂CO₃.[1] Minimizing the reaction time and temperature can also be beneficial. Ensure that the boronic acid is not used in a large excess.[1] Using more stable boronic acid derivatives, like MIDA boronate esters or organotrifluoroborates, can also suppress protodeboronation through a "slow release" of the boronic acid.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]

    • Solution: Rigorous degassing of the reaction mixture is crucial to minimize oxygen levels.[1] Using a slight excess of the 5-bromo-pyridine can sometimes suppress the homocoupling of the boronic acid.

  • Dehalogenation: The 5-bromo-pyridine starting material can be reduced to pyridine.

    • Solution: This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures. Trying a different ligand or a milder base, and lowering the reaction temperature may help reduce this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is most effective for coupling with 5-bromo-pyridines?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid being used.[1] However, for challenging substrates like pyridines, modern catalyst systems are often necessary.[1]

  • Buchwald Ligands: Electron-rich, bulky phosphine ligands developed by Stephen Buchwald's group (e.g., SPhos, XPhos, RuPhos) are highly effective for these types of couplings.[1] They are known to accelerate both the oxidative addition and reductive elimination steps in the catalytic cycle and are typically used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[1]

Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

A2: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid.[1]

  • Potassium Carbonate (K₂CO₃): A commonly used, effective, and economical choice.[1]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often successful in more difficult couplings where other bases fail.[1]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Fluoride (KF): These are milder bases that can be advantageous if the substrates are sensitive to stronger basic conditions.[1]

Q3: How critical is degassing, and what is the best method to do it?

A3: Degassing is absolutely critical for a successful Suzuki coupling reaction. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to deactivation and reduced yields.[1]

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 15-30 minutes) is a common and effective method.

  • Freeze-Pump-Thaw: For more sensitive reactions, the freeze-pump-thaw technique is highly recommended. This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this process for 3-4 cycles can remove dissolved oxygen very effectively.[1]

Data Presentation

Table 1: Comparison of Common Bases in Suzuki Coupling of 5-Bromo-Pyridines

BaseStrengthCommon Use CasesPotential Issues
K₂CO₃ ModerateGeneral purpose, widely applicable.[1]May not be strong enough for challenging couplings.
K₃PO₄ StrongEffective for difficult couplings and electron-poor boronic acids.[1]Can promote side reactions if substrates are base-sensitive.
Cs₂CO₃ Mild-ModerateGood for base-sensitive substrates.[1]More expensive than other options.
KF MildUseful for substrates prone to decomposition under stronger basic conditions.[1]May require anhydrous conditions for optimal performance.

Table 2: Overview of Recommended Catalyst Systems

Palladium SourceLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / Pd₂(dba)₃ SPhos, XPhos, RuPhosHighly active for heteroaryl couplings, broad substrate scope.[1]1 - 5
Pd(PPh₃)₄ (Pre-ligated)Good general-purpose catalyst, readily available.2 - 5
Pd(dppf)Cl₂ (Pre-ligated)Often effective and requires no additional ligand.[4]1 - 5

Experimental Protocols

General Protocol for Suzuki Coupling of 5-Bromo-Pyridine with an Arylboronic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Reagents:

  • 5-Bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Acetonitrile/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-pyridine, arylboronic acid, palladium precatalyst, and base.

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (argon or nitrogen) 3-5 times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (5-Bromopyridine, Boronic Acid, Catalyst, Base) degas 2. Degas System (Vacuum/Inert Gas Cycles) reagents->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Work-up (Extraction) heat->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield? catalyst Check Catalyst System - Use Buchwald ligands - Increase loading start->catalyst Yes conditions Optimize Conditions - Screen bases (K₃PO₄) - Screen solvents - Adjust temperature catalyst->conditions degassing Improve Degassing - Use Freeze-Pump-Thaw conditions->degassing side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) degassing->side_reactions reagents Verify Reagent Quality side_reactions->reagents solution Improved Yield reagents->solution

References

Technical Support Center: Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the Suzuki coupling of bromopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no yield of my desired product. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue in Suzuki couplings of bromopyridines. The primary causes often revolve around catalyst inhibition and suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3]

Here are key factors to investigate:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Ensure you are using a high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a crucial step in the catalytic cycle. Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts which can improve reaction outcomes.[1][4]

  • Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical and may not be optimized for your specific substrates.

    • Solution: A systematic screening of reaction parameters is often necessary.[1]

      • Base: The base activates the boronic acid.[1] Commonly used inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, K₃PO₄ is often a robust choice due to its strength and solubility.[1][4]

      • Solvent: A biphasic solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water, is used to dissolve both the organic substrates and inorganic base.[1] Ensure your reagents are soluble in the chosen system.[1]

      • Temperature: While increasing the temperature (typically 80-110 °C) can improve yields, it may also promote side reactions.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can cause deactivation and promote side reactions like homocoupling.[1][4]

    • Solution: It is critical to thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1] Always run the reaction under a positive pressure of an inert gas.

  • Poor Substrate Quality: Impurities or degradation of the bromopyridine or boronic acid starting materials can negatively impact the reaction.

    • Solution: Ensure the purity of your starting materials. Boronic acids, in particular, can be prone to decomposition.

Q2: My main side product appears to be a biaryl compound derived from the boronic acid. What is this side reaction and how can I minimize it?

A2: This side reaction is known as homocoupling , where the boronic acid couples with itself.[1]

  • Cause: Homocoupling is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][4] Pd(II) species in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidation of Pd(0), are known to facilitate this side reaction.[4]

  • Solutions:

    • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction mixture.[1][4]

    • Stoichiometry Control: Adding the bromopyridine in a slight excess relative to the boronic acid can help suppress the homocoupling of the boronic acid.[1]

    • Catalyst Loading: Lowering the palladium catalyst loading may also be beneficial in some cases.[1]

    • Use of Precatalysts: Using Pd(0) sources or efficient precatalysts that cleanly generate the active Pd(0) species can minimize the amount of Pd(II) that leads to homocoupling.[4]

Q3: I am isolating a significant amount of the corresponding pyridine (without the bromine atom) from my reaction. What is causing this?

A3: This side reaction is dehalogenation , where the bromopyridine is reduced to pyridine.[1][4]

  • Cause: Dehalogenation can occur after the oxidative addition step. The resulting palladium complex may react with a hydride source in the mixture (which can be generated from bases, solvents like alcohols, or even phosphine ligands) followed by reductive elimination to yield the dehalogenated product.[4] This is often more prevalent at higher temperatures.[1]

  • Solutions:

    • Ligand and Base Selection: Try using a different phosphine ligand or a milder base.

    • Temperature Control: Lowering the reaction temperature can help minimize dehalogenation.[1]

    • Additive Effects: The addition of halide salts has been shown to sometimes reduce dehalogenation by shifting catalyst speciation.[5]

Q4: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is this process and how can it be prevented?

A4: This process is protodeboronation (or protodeborylation), where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water), replacing it with a carbon-hydrogen bond.[4][6] This is a very common side reaction that consumes the boronic acid and reduces the yield of the desired cross-coupling product.[6][7]

  • Cause: Boronic acids are susceptible to hydrolysis, especially heteroaryl boronic acids.[4] This can be exacerbated by excess water, high temperatures, or a non-optimal choice of base.[1] The reaction pH is a critical factor in the rate of protodeboronation.[6]

  • Solutions:

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[4] They can act as a slow-release source of the boronic acid under the reaction conditions.[8]

    • Milder Conditions: Use a milder base such as KF or K₂CO₃.[1] Minimize the reaction time and temperature where possible.[1]

    • Control Stoichiometry: Avoid using a large excess of the boronic acid.[1]

    • Ligand Choice: Bulky phosphine ligands, while often beneficial for the cross-coupling itself, have been shown to potentially accelerate protodeboronation. Judicious ligand selection is therefore important.[9]

Data Presentation: Reaction Condition Optimization

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving bromopyridines, based on literature data.

Table 1: Effect of Base and Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid. [7]

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄1,4-Dioxane60
4Na₂CO₃1,4-Dioxane45
5Cs₂CO₃1,4-Dioxane55

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Base (2.0 equiv), Solvent/H₂O (4:1), 70-80 °C, 18-22 h.[7]

Table 2: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids. [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine92
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
43-Thienylboronic acid5-(thiophen-3-yl)-2-methylpyridin-3-amine81

Note: Yields are based on a representative protocol and may vary depending on specific reaction scale and conditions.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines (Conventional Heating)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene/water)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[3]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three to four times to ensure an oxygen-free environment.[1][3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[2][3]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80–100 °C).[1][2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[2][3]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) PdII Ar-Pd(II)L_n-X Pd0->PdII Ar-X TM Transmetalation (R-B(OR)2) PdII_R Ar-Pd(II)L_n-R PdII->PdII_R R-B(OR)2 Base PdII_R->Pd0 RE Reductive Elimination Product Ar-R PdII_R->Product Product Formation Troubleshooting_Workflow cluster_conditions Condition Screening start Low or No Product Yield check_reagents Check Purity of Starting Materials (Bromopyridine, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK degas Improve Degassing (Freeze-Pump-Thaw) check_conditions->degas optimize Systematic Optimization degas->optimize base Screen Base (K3PO4, Cs2CO3, KF) optimize->base solvent Screen Solvent (Dioxane, Toluene, DMF) optimize->solvent temp Vary Temperature optimize->temp catalyst Change Catalyst/Ligand (e.g., Buchwald Precatalyst, SPhos, XPhos) base->catalyst solvent->catalyst temp->catalyst success Yield Improved catalyst->success Side_Reactions cluster_main Main Suzuki Cycle cluster_side Side Reactions ArPdX Ar-Pd(II)-X ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation (R-B(OR)2) Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation Hydride Source ArR Desired Product (Ar-R) ArPdR->ArR Reductive Elimination Boronic Boronic Acid (R-B(OR)2) Homocoupling Homocoupling (R-R) Boronic->Homocoupling O2, Pd(II) Protodeboronation Protodeboronation (R-H) Boronic->Protodeboronation H2O, Heat

References

Technical Support Center: Debromination of 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debromination of 5-Bromo-2-Carboxy-3-Methylpyridine to synthesize 2-Carboxy-3-Methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the debromination of this compound?

A1: The most prevalent methods for the debromination of this compound are catalytic hydrogenation and palladium-catalyzed transfer hydrogenation. Catalytic hydrogenation typically employs a palladium on carbon (Pd/C) catalyst with hydrogen gas. Palladium-catalyzed transfer hydrogenation uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst.

Q2: What are the potential side reactions during the debromination of this compound?

A2: A significant side reaction to consider is the decarboxylation of the pyridine-2-carboxylic acid, especially at elevated temperatures.[1][2][3] This can lead to the formation of 3-methylpyridine as a byproduct. Another common side reaction in palladium-catalyzed processes is hydrodebromination when it is not the desired reaction.

Q3: How can I monitor the progress of the debromination reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification of the starting material, the desired product, and any significant byproducts.

Q4: What are the recommended purification methods for 2-Carboxy-3-Methylpyridine?

A4: Purification of the final product can be challenging due to the basicity of the pyridine ring. Common techniques include:

  • Acid-Base Extraction: The basic nature of the pyridine allows for extraction into an acidic aqueous layer, separating it from non-basic impurities. The product can be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.

  • Column Chromatography: While effective, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the debromination of this compound.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent deactivation. For catalytic hydrogenation, confirm the catalyst is properly activated.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) Ensure the system is properly sealed and pressurized to the recommended level. Check for any leaks in the hydrogenation apparatus.
Inefficient Hydrogen Donor (Transfer Hydrogenation) Verify the purity and concentration of the hydrogen donor (e.g., formic acid). Consider increasing the molar excess of the donor.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the onset of decarboxylation. Some reactions may require heating to proceed at a reasonable rate.
Incorrect Solvent Ensure the solvent is appropriate for the chosen method and that the starting material is sufficiently soluble. Common solvents include methanol, ethanol, and THF.
Issue 2: Significant Formation of Decarboxylated Byproduct (3-Methylpyridine)
Possible Cause Suggested Solution
High Reaction Temperature Pyridine-2-carboxylic acids are susceptible to thermal decarboxylation.[1][2][3] Reduce the reaction temperature and extend the reaction time if necessary.
Prolonged Reaction Time at Elevated Temperature Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.
Acidic Conditions While the reaction is generally performed under neutral or basic conditions, residual acidity could promote decarboxylation. Ensure the reaction mixture is appropriately neutralized or buffered if necessary.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is Highly Soluble in the Reaction Solvent After the reaction, remove the solvent under reduced pressure before attempting extraction or crystallization.
Emulsion Formation During Extraction Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.
Tailing on Silica Gel Column Add 0.5-1% triethylamine to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.
Co-precipitation of Product and Catalyst After the reaction, ensure the palladium catalyst is completely removed by filtration through a fine filter aid like Celite before workup.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the debromination of this compound via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrogen Gas (H₂)

  • Hydrogenation Apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Add sodium bicarbonate (1.1 eq) to neutralize the HBr formed during the reaction.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psig).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Transfer Hydrogenation using Formic Acid

This protocol describes a general method for debromination using formic acid as a hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid (HCOOH)

  • Triethylamine (NEt₃) or another suitable base

  • Methanol or Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a catalytic amount of 10% Pd/C (typically 2-10 mol%).

  • Add a suitable solvent such as methanol or ethanol.

  • Add triethylamine (2-3 eq) to act as a base.

  • Slowly add formic acid (2-5 eq) to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through Celite to remove the catalyst and wash the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove excess formic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

Data Presentation

Table 1: Comparison of Debromination Methods - Typical Reaction Parameters

ParameterCatalytic HydrogenationTransfer Hydrogenation
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 1-5 mol%2-10 mol%
Hydrogen Source H₂ gasFormic Acid / Ammonium Formate
Pressure 50-500 psigAtmospheric
Temperature Room Temperature to 50 °C50-80 °C
Base NaHCO₃, K₂CO₃Triethylamine, K₂CO₃
Typical Solvents Methanol, Ethanol, THFMethanol, Ethanol, DMF
Typical Yield >90%80-95%

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Substrate (this compound) in Solvent Add_Catalyst Add Pd/C Catalyst and Base Start->Add_Catalyst Purge Seal and Purge with H₂ Add_Catalyst->Purge Pressurize Pressurize with H₂ Purge->Pressurize Stir Stir at RT or Gentle Heat Pressurize->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Monitor->Stir Incomplete Vent Vent H₂ and Purge with N₂ Monitor->Vent Complete Filter Filter through Celite Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End 2-Carboxy-3-Methylpyridine Purify->End Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Conditions Are reaction conditions (temp, pressure) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents (H₂ source, base) pure and sufficient? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temperature and pressure Check_Conditions->Solution_Conditions No Check_Side_Reactions Is there evidence of side reactions (e.g., decarboxylation)? Check_Reagents->Check_Side_Reactions Yes Solution_Reagents Use pure reagents and adjust stoichiometry Check_Reagents->Solution_Reagents No Solution_Side_Reactions Lower temperature, shorten reaction time Check_Side_Reactions->Solution_Side_Reactions Yes

References

Technical Support Center: Purification of 5-Bromo-2-Carboxy-3-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-Carboxy-3-Methylpyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials, di-brominated species (e.g., 3,5-dibromo-2-carboxy-methylpyridine), and regioisomers depending on the synthetic route.[1] Byproducts from side reactions, such as decarboxylated derivatives, may also be present.[2]

Q3: My purified compound shows peak tailing during HPLC analysis. What could be the cause?

A3: Peak tailing in HPLC is a common issue with pyridine derivatives due to the basicity of the pyridine nitrogen interacting with acidic sites on the silica-based stationary phase.[3] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase.

Q4: Is it possible to purify this compound without using column chromatography?

A4: Yes, for many applications, a combination of acid-base extraction followed by recrystallization can provide sufficient purity. This approach is often more scalable than chromatography. A synthesis of 5-bromo-3-methylpyridine-2-carboxylic acid from the corresponding nitrile involved purification by adjusting the pH and extracting the product, resulting in a 98% yield.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent system. The solvent may be too nonpolar.- Try a more polar solvent system. - Reduce the initial concentration of the compound. - Lower the temperature at which the anti-solvent is added. - Scratch the inside of the flask with a glass rod to induce crystallization.
No crystal formation upon cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by slowly evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is less soluble) dropwise to the solution. - Cool the solution in an ice bath or freezer for an extended period. - Add a seed crystal of the pure compound if available.
Poor recovery of the purified product The compound has significant solubility in the recrystallization solvent at low temperatures. Too much solvent was used.- Choose a solvent system where the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The colored impurity has similar solubility properties to the desired compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities The chosen eluent system has inappropriate polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product is not eluting from the column The eluent is not polar enough. The compound may be strongly interacting with the stationary phase.- Gradually increase the polarity of the eluent. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can help.
Significant peak tailing The basic pyridine nitrogen is interacting with acidic silanol groups on the silica gel.- Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.[3]
Cracks appearing in the silica gel bed Improper packing of the column or running the column dry.- Ensure the silica gel is packed as a uniform slurry. - Never let the solvent level drop below the top of the silica gel bed.

Quantitative Data Summary

The following table summarizes typical data associated with the purification of this compound and related derivatives. Actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.

Purification Method Parameter Typical Value Notes
Purification via Extraction Yield98%Based on a synthesis from 5-bromo-3-methylpyridine-2-carbonitrile.[4]
Recrystallization Purity>98% (by HPLC)Dependent on the initial purity of the crude material.
Column Chromatography Purity>99% (by HPLC)Can achieve high purity by removing closely related impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is based on the work-up procedure for the synthesis of 5-bromo-3-methylpyridine-2-carboxylic acid.[4]

  • Dissolution : Dissolve the crude product in an aqueous solution of sodium hydroxide (e.g., 6.0 M).

  • Washing : Extract the basic aqueous solution with an organic solvent like ethyl acetate to remove any non-acidic impurities. Discard the organic layer.

  • Acidification : Cool the aqueous phase in an ice bath and acidify to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid). The desired carboxylic acid should precipitate out of the solution.

  • Extraction of Product : Extract the acidified aqueous phase multiple times with ethyl acetate.

  • Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified 5-bromo-3-methylpyridine-2-carboxylic acid.

Protocol 2: Purification by Column Chromatography

This protocol is adapted from procedures for purifying similar brominated pyridine derivatives.[3]

  • TLC Analysis : Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal eluent for column chromatography should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing :

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring even packing.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution :

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If separation is difficult, a gradient elution can be employed, starting with a lower polarity and gradually increasing it.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup analysis Purity Analysis (TLC/HPLC) extraction->analysis Check Purity recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product chromatography Column Chromatography chromatography->pure_product analysis->recrystallization Further Purification analysis->chromatography High Purity Needed analysis->pure_product Purity Sufficient

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Purification Issue Encountered check_purity Assess Purity (TLC/HPLC) start->check_purity oiling_out Product Oiling Out? check_purity->oiling_out Recrystallization Issue poor_separation Poor Separation on Column? check_purity->poor_separation Chromatography Issue low_yield Low Recrystallization Yield? check_purity->low_yield Recrystallization Issue change_solvent Change Recrystallization Solvent/Ratio oiling_out->change_solvent Yes optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes add_base Add Triethylamine to Eluent poor_separation->add_base Tailing Observed check_cold_solubility Use Minimal Hot Solvent & Check Cold Solubility low_yield->check_cold_solubility Yes

References

Technical Support Center: Catalyst Deactivation in Bromopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during bromopyridine cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for catalyst deactivation in cross-coupling reactions involving bromopyridines?

Catalyst deactivation in these reactions is a frequent challenge, primarily due to:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate strongly to the active palladium center. This blocks the sites required for the catalytic cycle, inhibiting the catalyst's activity. This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1][2][3]

  • Thermal Decomposition: Many cross-coupling reactions require elevated temperatures. However, excessive heat can lead to the decomposition of the catalyst and the formation of inactive palladium black.[1][2]

  • Ligand Degradation: Phosphine ligands, which are commonly used, are susceptible to oxidation by trace amounts of air. This oxidation inhibits their ability to coordinate to the palladium center, leading to catalyst deactivation.[1]

  • Formation of Inactive Catalyst Species: The catalyst can react with other components in the reaction mixture to form stable, catalytically inactive complexes.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[4]

Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

The formation of palladium black, which is finely divided, catalytically inactive palladium metal, is a clear indicator of catalyst decomposition.[1][2] This can be caused by:

  • Excessively high reaction temperatures: Prolonged exposure to high temperatures (e.g., >120 °C) can cause the catalyst to decompose.[1][2]

  • Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to factors like pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[3]

  • An inappropriate ligand-to-metal ratio. [1]

To prevent the formation of palladium black, you can:

  • Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time.[2]

  • Optimize reaction conditions to increase the rate of the catalytic cycle, for example, by using more effective ligands.[3]

  • Ensure an optimal ligand-to-metal ratio.

Q3: How do substituents on the bromopyridine ring affect catalyst activity?

The electronic and steric properties of substituents on the pyridine ring significantly influence catalyst performance. For instance, an electron-donating group, such as a methyl group, increases the electron density on the nitrogen atom. This enhanced Lewis basicity can lead to stronger coordination to the metal center, potentially increasing the likelihood of catalyst poisoning compared to an unsubstituted bromopyridine.[1]

Q4: Can the choice of base and solvent impact catalyst deactivation?

Yes, the base and solvent system plays a crucial role.[3] The base is critical for activating the boronic acid in Suzuki reactions and for the overall catalytic cycle in other cross-couplings.[5] The solvent system must ensure that all reaction components are sufficiently soluble.[5] Solvents must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q5: My Suzuki reaction with a bromopyridine is resulting in low to no yield. What are the common causes?

Low or no yield in Suzuki couplings with bromopyridines is a common issue.[4] Several factors could be responsible:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated by the pyridine nitrogen.[4]

  • Suboptimal Base and Solvent: The base is crucial for activating the boronic acid, and the solvent must ensure all components are soluble.[5]

  • Poor Quality of Reagents: Impurities in the bromopyridine or boronic acid can poison the catalyst.[4] Boronic acids can also degrade over time.

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.[4]

Solutions:

  • Catalyst and Ligand Selection: For challenging substrates like bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are generally more successful.[5] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective than Pd(PPh₃)₄ when used with an appropriate ligand.[5]

  • Optimize Base and Solvent: K₃PO₄ is often effective for challenging couplings.[4] Ensure the solvent is thoroughly degassed. Techniques like freeze-pump-thaw cycles (at least three) are highly effective.[4][5]

  • Check Reagent Quality: Use high-purity starting materials. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[5]

Q6: I'm observing significant side product formation, like homocoupling of my boronic acid. How can I minimize this?

Side product formation is a common problem. Here are some frequent side reactions and how to address them:

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[4]

    • Solution: Rigorous degassing is crucial.[4] Using a slight excess of the bromopyridine can sometimes reduce boronic acid homocoupling.[5] Lowering the catalyst loading might also be beneficial.[4]

  • Protodeboronation: The boronic acid reacts with residual water to replace the boron group with a hydrogen atom.

    • Solution: Use a milder base like KF or K₂CO₃.[4] Minimize the reaction time and temperature. Ensure the boronic acid is not in large excess.[4]

  • Dehalogenation: The bromopyridine is reduced, replacing the bromine with a hydrogen atom.

    • Solution: Try a different ligand or a milder base. Lowering the reaction temperature may also help.[4]

Buchwald-Hartwig Amination

Q7: Why is my Buchwald-Hartwig amination of 2-bromopyridine giving a low yield?

Low yields in this reaction are often due to:

  • Catalyst Poisoning: The nitrogen atom of the 2-bromopyridine can coordinate to the palladium center and inhibit its catalytic activity. This is the most common challenge for this type of substrate.[2]

  • Suboptimal Ligand Choice: Using a ligand that is not sterically bulky enough can fail to prevent the coordination of the pyridine nitrogen.[2]

  • Incorrect Base Selection: A base that is too weak may not effectively facilitate the deprotonation of the amine-palladium complex.[2]

  • Poor Reaction Setup: Organometallic reactions are sensitive to air and moisture. Impure reagents or a non-inert atmosphere can deactivate the catalyst.[2]

Solutions:

  • Ligand Selection: The key is to use sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding.[2] Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and ferrocene-derived ligands.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, LiOtBu, or LHMDS are commonly used. For base-sensitive functional groups, milder bases like K₂CO₃ or Cs₂CO₃ can be employed, often requiring a more active catalyst system.[2]

  • Inert Atmosphere: Use Schlenk line techniques or a glovebox to exclude oxygen and moisture throughout the entire process.[5]

Heck Coupling

Q8: My Heck reaction with bromopyridine is not proceeding. What should I check?

Poor reactivity in a Heck reaction with bromopyridines can be attributed to several factors:

  • Catalyst Deactivation: Similar to other cross-couplings, the pyridine nitrogen can poison the palladium catalyst.

  • Suboptimal Reaction Conditions: Heck reactions often require high temperatures, but this can also lead to catalyst decomposition.[7] The choice of base and solvent is also critical.

  • Ligand Issues: Phosphine ligands might be dissociating or degrading at the high temperatures often required for Heck reactions.[6]

Solutions:

  • Catalyst and Ligand System: Consider using more stable, electron-donating ligands. N-heterocyclic carbenes (NHCs) have shown promise as ligands in Heck reactions due to their high thermal stability.[5][7]

  • Optimize Conditions: Carefully screen the base, solvent, and temperature. While high temperatures are often needed, it's a balance to avoid catalyst decomposition.[7]

  • Use of Additives: In some cases, additives can be beneficial. For example, the use of a reducing agent and excess aryl bromide in the Heck reaction has been shown to have a favorable effect on the ratio of catalyst deactivation and regeneration rates.[8]

Data Presentation

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
PPh₃5K₃PO₄Toluene/H₂O10012459
XPhos2K₃PO₄Toluene/H₂O8049246
SPhos2Cs₂CO₃Dioxane8069547.5
RuPhos2K₃PO₄t-BuOH/H₂O10029849

This table presents representative data to illustrate the impact of ligand choice on reaction outcomes.[3]

Table 2: Optimization of Buchwald-Hartwig Amination of 2-Bromopyridine with N-Methylaniline

EntryLigandBaseTemperature (°C)Time (h)Yield (%)
1P(t-Bu)₃NaOtBu802465
2XPhosNaOtBu801288
3RuPhosK₂CO₃1101875
4XPhosLHMDS601292

This table illustrates a hypothetical optimization workflow for a Buchwald-Hartwig amination reaction.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
  • Inert Atmosphere Setup: Place the reaction vessel (e.g., an oven-dried Schlenk flask) under an inert atmosphere (Argon or Nitrogen). This is achieved by evacuating the flask and backfilling it with the inert gas three times.[5]

  • Add Solids: To the flask, add the arylboronic acid (1.1-1.2 equivalents), the base (e.g., K₃PO₄, 2.0-3.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand.[1][5]

  • Add Liquids: Evacuate and backfill the flask with inert gas again. Add the bromopyridine (1.0 equivalent) via syringe, followed by the degassed solvent (e.g., toluene, dioxane).[5]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

General Procedure for Catalyst Regeneration
  • Catalyst Recovery: After the reaction, recover the spent catalyst (often as palladium black) by filtration.[1]

  • Washing: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid.[1]

  • Treatment: Stir the suspension, potentially with the aid of ultrasonication, for a set period (e.g., 1-2 hours).[1]

  • Isolation: Filter the catalyst, wash it with a suitable solvent to remove the acid and any dissolved residues, and dry it under vacuum.[1]

  • Activity Test: The regenerated catalyst can then be tested in a new reaction to evaluate its recovered activity.[1]

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Catalyst_Poisoning Catalyst Poisoning (Pyridine Coordination) Active_Catalyst->Catalyst_Poisoning Coordination Thermal_Decomposition Thermal Decomposition (High Temperature) Active_Catalyst->Thermal_Decomposition Heat Ligand_Degradation Ligand Degradation (Oxidation) Active_Catalyst->Ligand_Degradation Air/Moisture Agglomeration Agglomeration (Palladium Black) Active_Catalyst->Agglomeration Slow Catalysis Inactive_Species Inactive Species Catalyst_Poisoning->Inactive_Species Thermal_Decomposition->Inactive_Species Ligand_Degradation->Inactive_Species Agglomeration->Inactive_Species

Common catalyst deactivation pathways.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Verify Reagent Purity (Substrates, Base, Solvent) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degassing, Schlenk/Glovebox) Check_Reagents->Check_Setup Side_Products Side Products Observed? (Homocoupling, Debromination) Check_Setup->Side_Products Optimize_Conditions Reaction Condition Optimization Side_Products->Optimize_Conditions Yes Optimize_Catalyst Catalyst System Optimization Side_Products->Optimize_Catalyst No Success Successful Reaction Optimize_Conditions->Success Failure Consult Further Literature Optimize_Conditions->Failure Optimize_Catalyst->Success Optimize_Catalyst->Failure

Troubleshooting workflow for low reaction yield.

Catalyst_Selection_Logic cluster_ligand Ligand Selection Start Select Catalyst System for Bromopyridine Coupling Consider_Substrate Consider Substrate Steric/Electronic Properties Start->Consider_Substrate Consider_Reaction_Type Identify Reaction Type (Suzuki, Buchwald, etc.) Start->Consider_Reaction_Type Ligand_Choice Choose Ligand Consider_Substrate->Ligand_Choice Consider_Reaction_Type->Ligand_Choice Bulky_Ligands Bulky, Electron-Rich (e.g., XPhos, SPhos) Ligand_Choice->Bulky_Ligands NHC_Ligands N-Heterocyclic Carbenes (for thermal stability) Ligand_Choice->NHC_Ligands Pd_Source Choose Pd Source Base_Solvent Select Base and Solvent Pd_Source->Base_Solvent Final_System Optimized Catalyst System Base_Solvent->Final_System Bulky_Ligands->Pd_Source NHC_Ligands->Pd_Source

Logic for selecting a catalyst system.

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for chemists. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Buchwald-Hartwig amination reactions involving bromopyridine substrates. The unique electronic properties of the pyridine ring can present specific challenges, and this guide provides detailed solutions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a bromopyridine is giving a low or no yield. What are the common causes?

Low yields in the Buchwald-Hartwig amination of bromopyridines are frequently encountered and can often be attributed to several key factors:

  • Catalyst Inhibition/Poisoning : The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1] This is a primary challenge when working with pyridyl substrates.

  • Suboptimal Ligand Choice : The ligand plays a crucial role in shielding the palladium center from the pyridine nitrogen and facilitating the catalytic cycle. An inappropriate ligand may not provide the necessary steric bulk or electron-donating properties.[1]

  • Incorrect Base Selection : The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while an overly strong base could lead to side reactions or degradation of sensitive functional groups.[1]

  • Poor Reaction Setup : Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. An inadequate inert atmosphere or the use of non-anhydrous solvents and reagents can lead to catalyst deactivation.[1]

  • Inappropriate Reaction Temperature : While heating is typically required (usually between 80-110 °C), excessively high temperatures can cause catalyst decomposition, often observed as the formation of palladium black.[1]

Q2: How can I overcome catalyst poisoning by the pyridine nitrogen?

The most effective strategy to mitigate catalyst poisoning is the use of sterically hindered, electron-rich phosphine ligands. These bulky ligands bind to the palladium center, sterically shielding it and preventing coordination of the pyridine nitrogen.

Recommended Ligands for Bromopyridine Coupling:

LigandStructureKey Features
XPhos BiarylphosphineHighly effective for a broad range of substrates, including heteroaromatic halides.
RuPhos BiarylphosphineOften provides excellent results with challenging substrates.
SPhos BiarylphosphineAnother robust ligand for difficult couplings.
Xantphos Bidentate phosphineCan be effective in specific cases, particularly with electron-deficient pyridines.[2]
(±)-BINAP Bidentate phosphineA classic ligand that has shown success in certain bromopyridine aminations.[3]

A systematic screening of ligands is often the most effective approach to identify the optimal choice for a specific substrate combination.[1]

Q3: What are the best practices for setting up a Buchwald-Hartwig reaction with bromopyridines?

To ensure the highest chance of success, meticulous attention to the experimental setup is crucial.

  • Inert Atmosphere : All manipulations should be carried out under an inert atmosphere of argon or nitrogen, using either a glovebox or standard Schlenk techniques.[3]

  • Anhydrous and Degassed Solvents : Solvents such as toluene or 1,4-dioxane should be thoroughly dried and degassed prior to use.[1]

  • Reagent Purity : Use high-purity bromopyridine, amine, and base. Impurities can inhibit the catalyst.[4]

  • Catalyst Source : Pre-formed palladium catalysts (precatalysts) are often more reliable and give more reproducible results than generating the active Pd(0) species in situ.[4]

Troubleshooting Guides

Scenario 1: No Reaction or Very Low Conversion

If you observe no product formation or very little conversion of your starting materials, consider the following troubleshooting workflow:

G start Low/No Conversion check_atmosphere Verify Inert Atmosphere (O₂/H₂O contamination?) start->check_atmosphere check_reagents Assess Reagent Quality (Purity, Dryness) check_atmosphere->check_reagents Atmosphere is good success Successful Reaction check_atmosphere->success Issue found & resolved screen_ligands Screen Bulky Ligands (e.g., XPhos, RuPhos) check_reagents->screen_ligands Reagents are pure/dry check_reagents->success Issue found & resolved screen_bases Screen Bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) screen_ligands->screen_bases No improvement screen_ligands->success Improvement screen_solvents Screen Solvents (Toluene, Dioxane) screen_bases->screen_solvents No improvement screen_bases->success Improvement increase_temp Increase Temperature (Incrementally to 110°C) screen_solvents->increase_temp No improvement screen_solvents->success Improvement increase_temp->success Improvement

Caption: A step-by-step workflow for troubleshooting low yields.
Scenario 2: Observation of Side Products (e.g., Debromination)

The formation of a debrominated pyridine (hydrodehalogenation) is a common side reaction.[4]

Causes and Solutions for Debromination:

CauseSolution
Hydride Impurities Ensure all reagents, particularly the amine and base, are free from hydride impurities.
Solvent as a Hydride Source While less common with toluene, some solvents can act as hydride donors at high temperatures. Consider screening alternative anhydrous solvents.
Choice of Base In some cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may suppress this side reaction compared to stronger bases like NaOtBu.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol provides a robust starting point for the amination of bromopyridines.[1][4]

  • Preparation : In a glovebox or under a stream of inert gas, add the bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), and the phosphine ligand (0.01-0.04 mmol, 1-4 mol%) to an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition : Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution) via syringe.

  • Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification : Filter to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Ligand Screening

To identify the optimal ligand for a new reaction, a parallel screen is recommended.

G start Prepare Stock Solutions (Bromopyridine, Amine, Base, Solvent) vial1 Vial 1: Add Ligand 1 (e.g., XPhos) start->vial1 vial2 Vial 2: Add Ligand 2 (e.g., RuPhos) start->vial2 vial3 Vial 3: Add Ligand 3 (e.g., SPhos) start->vial3 vial4 Vial 4: Add Ligand 4 (e.g., Xantphos) start->vial4 catalyst Add Pd Source to Each Vial vial1->catalyst vial2->catalyst vial3->catalyst vial4->catalyst react Heat and Stir All Vials (Identical Conditions) catalyst->react analyze Analyze Conversion/Yield (LC-MS, GC-MS) react->analyze

References

Technical Support Center: Hydrolysis of 5-Bromo-3-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of 5-Bromo-3-methylpyridine-2-carbonitrile to its corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrolysis of 5-Bromo-3-methylpyridine-2-carbonitrile?

The primary product is 5-Bromo-3-methylpyridine-2-carboxylic acid. The reaction involves the conversion of the nitrile group (-CN) to a carboxylic acid group (-COOH).

Q2: What are the common impurities observed in this hydrolysis reaction?

The most common impurities are:

  • 5-Bromo-3-methylpyridine-2-carboxamide: This is the intermediate in the hydrolysis process. Its presence in the final product indicates incomplete hydrolysis.

  • Unreacted 5-Bromo-3-methylpyridine-2-carbonitrile: Residual starting material can be present if the reaction has not gone to completion.

  • 5-Bromo-3-methylpyridine: This can be formed via decarboxylation of the final product, particularly under harsh heating conditions.[1][2]

Q3: What are the typical reaction conditions for this hydrolysis?

The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, for example using aqueous sodium hydroxide in ethanol, is a common method.[3] The reaction is typically heated to drive it to completion.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots or peaks of the reaction mixture with standards of the starting material, intermediate amide, and final product, the extent of the reaction can be determined.

Q5: My hydrolysis reaction is stalled and I see a significant amount of the amide intermediate. What should I do?

To drive the hydrolysis of the amide to the carboxylic acid, you can try the following:

  • Increase the reaction time: The hydrolysis of the amide can be slower than the initial hydrolysis of the nitrile.

  • Increase the reaction temperature: Higher temperatures can provide the necessary activation energy for the second hydrolysis step.

  • Increase the concentration of the acid or base: A higher concentration of the hydrolyzing agent can accelerate the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 5-Bromo-3-methylpyridine-2-carboxylic acid Incomplete reaction.Increase reaction time, temperature, or concentration of the hydrolyzing agent (acid or base). Ensure efficient stirring.
Product loss during work-up.Carefully optimize the extraction and isolation procedures. Ensure the pH is correctly adjusted to precipitate the carboxylic acid before filtration or to ensure it is in the correct form for extraction.
Formation of side products.See below for specific impurity issues.
Presence of 5-Bromo-3-methylpyridine-2-carboxamide impurity Incomplete hydrolysis of the amide intermediate.Prolong the reaction time or increase the reaction temperature. Increase the concentration of the acid or base.
Presence of unreacted 5-Bromo-3-methylpyridine-2-carbonitrile Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure the starting material is fully dissolved in the reaction solvent.
Presence of 5-Bromo-3-methylpyridine impurity Decarboxylation of the product due to excessive heat.Avoid excessively high reaction temperatures or prolonged heating times once the hydrolysis is complete. Work-up the reaction mixture promptly after completion.
Difficulty in isolating the product Incorrect pH during work-up.For acidic work-up, ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylic acid and cause it to precipitate or be extracted into an organic solvent.[3]
Product is soluble in the aqueous phase.If the product remains in the aqueous phase after acidification, perform multiple extractions with a suitable organic solvent like ethyl acetate.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
5-Bromo-3-methylpyridine-2-carbonitrileC₇H₅BrN₂197.03156072-86-5
5-Bromo-3-methylpyridine-2-carboxylic acidC₇H₆BrNO₂216.03886365-43-1
5-Bromo-3-methylpyridine-2-carboxamideC₇H₇BrN₂O215.05Not readily available

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound -CH₃ Pyridine-H4 Pyridine-H6 -COOH / -CONH₂
5-Bromo-3-methylpyridine-2-carbonitrile~2.5~7.8~8.5-
5-Bromo-3-methylpyridine-2-carboxylic acid~2.6~8.0~8.6>10 (broad)
5-Bromo-3-methylpyridine-2-carboxamide~2.5~7.9~8.45.5-7.5 (broad)
Note: These are approximate chemical shifts and may vary depending on the solvent and concentration.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound -CH₃ Pyridine-C2 Pyridine-C3 Pyridine-C4 Pyridine-C5 Pyridine-C6 -CN / -COOH / -CONH₂
5-Bromo-3-methylpyridine-2-carbonitrile~18~135~140~142~120~152~117
5-Bromo-3-methylpyridine-2-carboxylic acid~19~150~138~145~122~151~168
5-Bromo-3-methylpyridine-2-carboxamide~18~148~139~143~121~150~165
Note: These are approximate chemical shifts and may vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of 5-Bromo-3-methylpyridine-2-carbonitrile

This protocol is a representative procedure for the basic hydrolysis of 5-Bromo-3-methylpyridine-2-carbonitrile.

Materials:

  • 5-Bromo-3-methylpyridine-2-carbonitrile

  • Ethanol

  • 6 M Aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-3-methylpyridine-2-carbonitrile (e.g., 3.9 g, 20 mmol) in ethanol (e.g., 30 mL).[3]

  • Add the 6.0 M aqueous sodium hydroxide solution (e.g., 15 mL) to the flask.[3]

  • Heat the reaction mixture to 80°C and stir for 1.5 hours or until reaction monitoring (e.g., by TLC or HPLC) indicates the disappearance of the starting material and the intermediate amide.[3]

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.[3]

  • Dilute the residue with water and extract with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic phase.[3]

  • Cool the aqueous phase in an ice bath and acidify to pH 2-3 with hydrochloric acid. A precipitate of 5-Bromo-3-methylpyridine-2-carboxylic acid should form.[3]

  • Extract the product from the acidified aqueous phase with ethyl acetate (3 x volume of aqueous phase).[3]

  • Combine the organic extracts and wash with saturated brine solution.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-3-methylpyridine-2-carboxylic acid.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Analytical HPLC Method for Reaction Monitoring

This is a general-purpose HPLC method that can be adapted to monitor the hydrolysis reaction.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Expected Elution Order: 5-Bromo-3-methylpyridine-2-carboxylic acid (most polar, earliest elution), 5-Bromo-3-methylpyridine-2-carboxamide, 5-Bromo-3-methylpyridine-2-carbonitrile (least polar, latest elution).

Visualizations

Hydrolysis_Pathway Start 5-Bromo-3-methylpyridine-2-carbonitrile Amide 5-Bromo-3-methylpyridine-2-carboxamide (Intermediate Impurity) Start->Amide H₂O, H⁺ or OH⁻ (Incomplete Hydrolysis) Product 5-Bromo-3-methylpyridine-2-carboxylic acid (Desired Product) Amide->Product H₂O, H⁺ or OH⁻ Decarboxylation 5-Bromo-3-methylpyridine (Side-Product Impurity) Product->Decarboxylation Heat (-CO₂) (Side Reaction)

Caption: Reaction pathway for the hydrolysis of 5-Bromo-3-methylpyridine-2-carbonitrile.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Analyze reaction mixture by HPLC/TLC Start->Check_Completion Incomplete Incomplete Reaction: - Starting material or amide present Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Modify_Conditions Increase time, temperature, or [H⁺]/[OH⁻] Incomplete->Modify_Conditions Check_Workup Review Work-up Procedure Complete->Check_Workup Modify_Conditions->Check_Completion pH_Issue Incorrect pH during isolation Check_Workup->pH_Issue Precipitation/Extraction issue Decarb_Issue Decarboxylation product detected Check_Workup->Decarb_Issue Decarboxylation observed Purify Purify by recrystallization or chromatography Check_Workup->Purify No major issues Optimize_pH Adjust pH to 2-3 for precipitation/ extraction pH_Issue->Optimize_pH Reduce_Temp Lower reaction temperature or reduce heating time Decarb_Issue->Reduce_Temp Optimize_pH->Purify Reduce_Temp->Purify

References

Validation & Comparative

A Comparative Guide to 5-Bromo-2-Carboxy-3-Methylpyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, bromopyridine carboxylic acids serve as indispensable building blocks for the synthesis of complex molecular architectures. Their utility is underscored by the nuanced differences in reactivity and physicochemical properties conferred by the specific arrangement of substituents on the pyridine ring. This guide provides a detailed comparison of 5-Bromo-2-Carboxy-3-Methylpyridine and other key bromopyridine carboxylic acid isomers, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies and compound selection.

Physicochemical Properties: A Quantitative Comparison

The position of the bromine atom and the carboxylic acid group, along with other substituents, significantly influences the electronic properties, solubility, and acidity of bromopyridine carboxylic acids. These parameters are critical in determining the reaction conditions and the ultimate biological activity of their derivatives. The following table summarizes key physicochemical properties of this compound and several of its isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Solubility
This compound C₇H₆BrNO₂216.03161-163[1]3.04 ± 0.37[1][2]Slightly soluble in DMSO and Methanol[1][2]
5-Bromopicolinic acid (5-Bromo-2-carboxypyridine)C₆H₄BrNO₂202.01173-1753.41 ± 0.10Soluble in Methanol
5-Bromonicotinic acid (5-Bromo-3-carboxypyridine)C₆H₄BrNO₂202.01178-180[3]-Not specified
4-Bromopicolinic acid (4-Bromo-2-carboxypyridine)C₆H₄BrNO₂202.01179Sparingly soluble in DMSO, Methanol, and Water[4]
3-Bromoisonicotinic acid (3-Bromo-4-carboxypyridine)C₆H₄BrNO₂202.01234-238-Not specified
2-Bromoisonicotinic acid (2-Bromo-4-carboxypyridine)C₆H₄BrNO₂202.01217-220-Not specified

Reactivity in Cross-Coupling Reactions: A Comparative Overview

The strategic placement of the bromine atom on the pyridine ring dictates the reactivity of these isomers in transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The general reactivity order for bromopyridines in palladium-catalyzed reactions like the Suzuki-Miyaura coupling is typically 4-bromo > 2-bromo > 3-bromopyridine.[5] This trend is attributed to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced activating effect on the bromine at the 4- and 2-positions.

For bromopyridine carboxylic acids, the presence of the electron-withdrawing carboxylic acid group further influences the reactivity of the C-Br bond. While specific comparative kinetic data for this class of compounds is scarce, the general principles of electronic effects on oxidative addition to the palladium catalyst still apply.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the hydrolysis of the corresponding nitrile precursor.[1][2]

Materials:

  • 5-Bromo-3-methylpyridine-2-carbonitrile

  • Ethanol

  • 6.0 M aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (e.g., 3.9 g, 20 mmol) in ethanol (30 mL).[2]

  • Add 6.0 M aqueous sodium hydroxide solution (15 mL).[2]

  • Heat the reaction mixture to 80 °C and stir for 1.5 hours.[2]

  • Monitor the reaction for completion.

  • Concentrate the reaction mixture to remove ethanol.[2]

  • Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.[2]

  • Extract the product with ethyl acetate.[2]

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2]

Comparative Suzuki-Miyaura Cross-Coupling of Bromopyridine Carboxylic Acid Isomers

This protocol provides a general framework for comparing the reactivity of different bromopyridine carboxylic acid isomers in a Suzuki-Miyaura coupling reaction. To ensure a valid comparison, it is crucial to maintain identical reaction conditions for each isomer.

Materials:

  • Bromopyridine carboxylic acid isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In separate, identical, oven-dried reaction vessels, add the bromopyridine carboxylic acid isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill each vessel with an inert gas three times.

  • Add the degassed solvent to each vessel.

  • Heat all reaction mixtures to the same temperature (e.g., 90 °C) with identical stirring rates.

  • Monitor the progress of each reaction simultaneously using a suitable analytical technique (e.g., LC-MS or GC-MS) at regular time intervals.

  • Upon completion, or after a set reaction time, cool the reactions to room temperature.

  • Work-up each reaction identically by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating.

  • Purify the crude products by column chromatography.

  • Compare the yields and reaction times for each isomer to assess their relative reactivity.

Applications in Drug Discovery: Targeting Key Signaling Pathways

Bromopyridine carboxylic acid derivatives are prominent scaffolds in medicinal chemistry, frequently utilized as intermediates in the synthesis of inhibitors for various enzymes implicated in disease.

BACE1 Inhibition in Alzheimer's Disease

This compound and its derivatives have been explored as precursors for inhibitors of Beta-secretase 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides that form plaques in the brains of Alzheimer's disease patients.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-β (Aβ) (Plaque formation) C99->Ab γ-Secretase cleavage BACE1 BACE1 gSecretase γ-Secretase Inhibitor Bromopyridine-based BACE1 Inhibitor Inhibitor->BACE1 Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_activity Biological Activity Bromopyridine Bromopyridine Carboxylic Acid Isomer Coupling Suzuki Coupling with Aryl Boronic Acid Bromopyridine->Coupling Inhibitor Pyridine-based Kinase Inhibitor Coupling->Inhibitor Kinase Target Kinase Inhibitor->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase CellSignaling Downstream Cell Signaling PhosphoSubstrate->CellSignaling Disease Disease Progression (e.g., Cancer) CellSignaling->Disease

References

A Researcher's Guide to BACE1 Inhibition Assays for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common in vitro and cell-based assays for evaluating inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease. This guide includes detailed experimental protocols, a comparative analysis of inhibitor performance, and visualizations of the BACE1 signaling pathway and experimental workflows to aid in the selection of appropriate screening methods.

Beta-secretase 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2] This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][2] Consequently, the inhibition of BACE1 is a major therapeutic strategy for reducing Aβ levels and potentially slowing the progression of Alzheimer's disease.[3]

The development of effective BACE1 inhibitors requires robust and reliable assay methods to screen and characterize novel compounds. A variety of assay formats are available, each with its own advantages and limitations. This guide focuses on the widely used Förster Resonance Energy Transfer (FRET) assays and cell-based assays, providing detailed protocols and a comparison of their performance with alternative methods.

Performance Comparison of BACE1 Assay Methodologies

The choice of assay for screening BACE1 inhibitors can significantly impact the obtained results. In vitro assays, such as FRET-based methods, offer a direct measure of a compound's ability to inhibit the BACE1 enzyme. In contrast, cell-based assays provide insights into a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and potential off-target effects.

Below is a summary of the inhibitory activities of several known BACE1 inhibitors determined by different assay formats.

InhibitorAssay TypeTargetIC50KiReference
Verubecestat (MK-8931)Cell-based (Aβ40 reduction)BACE113 nM2.2 nM[4]
Lanabecestat (AZD3293)In vitro / Binding assayBACE10.6 nM0.4 nM[3][4]
Elenbecestat (E2609)Not SpecifiedBACE1~7 nM-[4]
Bace1-IN-9Not SpecifiedBACE11.2 µM-[4]
CardamoninNon-competitive inhibitionBACE14.35 ± 0.38 µM5.1 µM[4]
PinocembrinNon-competitive inhibitionBACE127.01 ± 2.12 µM29.3 µM[4]
PinostrobinNon-competitive inhibitionBACE128.44 ± 1.96 µM30.9 µM[4]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower value for both indicates higher potency.[4]

BACE1 Signaling Pathway

BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-secretase cleavage site. This produces a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to release the Aβ peptides (Aβ40 and Aβ42), which can aggregate to form amyloid plaques.

BACE1_Signaling_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 BACE1 BACE1 (β-secretase) BACE1->APP cleavage gamma_secretase γ-secretase gamma_secretase->C99 Abeta Aβ Peptide (Aβ40, Aβ42) C99->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation Inhibitor Novel Compound (BACE1 Inhibitor) Inhibitor->BACE1 inhibition

Caption: The amyloidogenic processing of APP by BACE1 and γ-secretase leading to the formation of Aβ peptides.

Experimental Workflow for BACE1 Inhibition Assays

The general workflow for assessing the inhibitory potential of novel compounds on BACE1 activity involves several key steps, from initial compound screening to the determination of inhibitory potency.

BACE1_Assay_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Incubate Inhibitor with BACE1 Enzyme reagents->incubation reaction Add FRET Substrate to Initiate Reaction incubation->reaction measurement_invitro Measure Fluorescence (Kinetic or Endpoint) reaction->measurement_invitro calculation_invitro Calculate % Inhibition and IC50 measurement_invitro->calculation_invitro seeding Seed APP-overexpressing Cells treatment Treat Cells with BACE1 Inhibitor seeding->treatment collection Collect Conditioned Medium treatment->collection lysis Lyse Cells and Normalize Protein collection->lysis measurement_cell Measure Aβ40/Aβ42 by ELISA lysis->measurement_cell calculation_cell Calculate % Aβ Reduction and IC50 measurement_cell->calculation_cell

Caption: A generalized workflow for in vitro and cell-based BACE1 inhibition assays.

Detailed Experimental Protocols

Reproducible and detailed experimental protocols are essential for the accurate evaluation of BACE1 inhibitors. The following sections provide representative methodologies for both in vitro FRET-based and cell-based assays.

In Vitro BACE1 Activity Assay (FRET-based)

This protocol outlines a standard method for determining the in vitro inhibitory activity of novel compounds against BACE1 using a FRET-based assay.[4]

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[5]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., derived from the Swedish mutant APP sequence)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5[4]

  • Test compounds (novel BACE1 inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the BACE1 FRET substrate, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding the recombinant human BACE1 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme activity without an inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based BACE1 Activity Assay (Aβ Reduction)

This protocol describes a common method for assessing the efficacy of BACE1 inhibitors in a cellular context by measuring the reduction of Aβ peptides.

Principle: This assay uses a cell line that overexpresses human APP. The cells are treated with the test compounds, and the amount of Aβ40 and Aβ42 secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ levels indicates inhibition of BACE1 activity.

Materials:

  • APP-overexpressing cell line (e.g., HEK293-APPsw)

  • Cell culture medium and supplements (e.g., DMEM with FBS and antibiotics)

  • Test compounds (novel BACE1 inhibitors) dissolved in DMSO

  • Aβ40 and Aβ42 ELISA kits

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

  • Multi-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed the APP-overexpressing cells into multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

  • Sample Collection: Collect the conditioned cell culture medium.

  • Cell Lysis: Lyse the cells and determine the total protein concentration for normalization.

  • Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the Aβ concentrations to the total protein content. Calculate the percentage of Aβ reduction for each compound concentration relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of Aβ reduction against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Assay Formats

Beyond FRET and cell-based ELISA, other technologies are employed for BACE1 inhibitor screening:

  • Homogeneous Time-Resolved Fluorescence (HTRF): This assay format offers high sensitivity and low background by using a time-resolved fluorescence measurement, which minimizes interference from fluorescent compounds.[6]

  • Quantum Dot (QD)-Based FRET Sensors: These sensors utilize the bright and photostable properties of quantum dots as FRET donors, enabling sensitive detection of BACE1 activity both in vitro and in cellular environments.[7]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay technology allows for the sensitive detection of Aβ peptides produced in cell-based assays without the need for wash steps.

  • Surface Plasmon Resonance (SPR): SPR can be used to study the binding kinetics of inhibitors to the BACE1 enzyme in real-time, providing valuable information on association and dissociation rates.

Conclusion

The selection of an appropriate assay is a critical step in the discovery and development of novel BACE1 inhibitors. While in vitro assays like FRET provide a direct and high-throughput method for assessing enzymatic inhibition, cell-based assays offer a more physiologically relevant system for evaluating compound efficacy. By understanding the principles, protocols, and comparative performance of these different assay formats, researchers can make informed decisions to advance their drug discovery programs for Alzheimer's disease. The data and methodologies presented in this guide serve as a valuable resource for scientists working to identify the next generation of BACE1-targeted therapeutics.

References

A Comparative Guide to In Vitro ADME Assays for 5-Bromo-2-Carboxy-3-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the early stages of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic profile and potential clinical success.[1][2] For novel chemical entities like 5-Bromo-2-Carboxy-3-Methylpyridine derivatives, a series of in vitro assays are employed to assess these characteristics efficiently. This guide provides a comparative overview of key in vitro ADME assays, including detailed experimental protocols and data presentation for a set of hypothetical this compound derivatives (BCMP-1, BCMP-2, and BCMP-3) against the benchmark compound, Verapamil.

Disclaimer: The quantitative data presented in this guide for this compound derivatives are hypothetical and for illustrative purposes only, due to the absence of publicly available experimental data for these specific compounds.

Metabolic Stability in Liver Microsomes

Metabolic stability assays are fundamental in determining the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver.[3][4] A high metabolic turnover in liver microsomes often correlates with rapid clearance in vivo, potentially leading to poor bioavailability and short duration of action.

Data Presentation
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BCMP-1 4515.4
BCMP-2 > 60< 11.5
BCMP-3 2527.7
Verapamil (Control) 1838.5

Table 1: Comparative metabolic stability of hypothetical this compound derivatives and Verapamil in human liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.[4][5]

  • Objective: To determine the rate of metabolic turnover of a test compound in the presence of liver microsomes.

  • Materials:

    • Test compounds (BCMP derivatives, Verapamil)

    • Human liver microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • Internal standard for LC-MS/MS analysis

  • Procedure: a. Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes. b. Add the test compound to the master mix to a final concentration of 1 µM. c. Pre-incubate the mixture at 37°C for 5-10 minutes. d. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. e. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). f. The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard. g. Samples are centrifuged to precipitate proteins. h. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Workflow Diagram

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer, Microsomes) add_compound Add Test Compound (1 µM) prep_mix->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubation Incubate at 37°C start_reaction->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate PPB_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis spike Spike Compound into Plasma load_plasma Load Plasma into Dialysis Chamber spike->load_plasma load_buffer Load Buffer into Adjacent Chamber spike->load_buffer incubate Incubate at 37°C until Equilibrium load_plasma->incubate load_buffer->incubate sample_chambers Sample from Plasma and Buffer Chambers incubate->sample_chambers analyze LC-MS/MS Analysis sample_chambers->analyze calculate Calculate % Protein Binding analyze->calculate Caco2_Workflow cluster_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 18-22 Days seed_cells->culture_cells check_integrity Verify Monolayer Integrity (TEER) culture_cells->check_integrity add_compound_A Add Compound to Apical Side (A -> B) check_integrity->add_compound_A add_compound_B Add Compound to Basolateral Side (B -> A) check_integrity->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_receiver Sample Receiver Compartment incubate->sample_receiver analyze LC-MS/MS Analysis sample_receiver->analyze calculate_papp Calculate Papp analyze->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

References

A Comparative Guide to the Antimicrobial Activity of Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various pyridine carboxylic acid derivatives, supported by experimental data from recent scientific literature. The information is intended to assist researchers and professionals in the field of drug development in evaluating the potential of these compounds as antimicrobial agents.

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different classes of pyridine carboxylic acid derivatives against a range of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.

2-Pyridone-3-Carboxylic Acid Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
4p H4-F-C₆H₄Staphylococcus aureus2.32[1][2]
5c CH₃4-F-C₆H₄Staphylococcus aureus2.32[1][2]
Generic VariousVariousStaphylococcus aureus3.2 - 10.29[1][2]
Generic VariousVariousEscherichia coli> 50[3]
Generic VariousVariousCandida albicans> 50[3]

Note: The study from which this data is extracted indicates that compounds 4p and 5c showed excellent activity against S. aureus.[1][2] The generic entries represent a range of other derivatives tested in the same study with various substituents at R¹ and R² positions.[1][2][3]

Pyridine-2,6-Dicarboxamide Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
7 Staphylococcus aureus75[4]
8 Staphylococcus aureus75[4]
9 Staphylococcus aureus150[4]
4 Pseudomonas aeruginosa232[4]
6 Pseudomonas aeruginosa150[4]
7 Pseudomonas aeruginosa150[4]
8 Pseudomonas aeruginosa75[4]
6 Candida albicans37.5[4]
7 Candida albicans75[4]
9 Candida albicans75[4]

Note: Compounds 7 and 8 demonstrated the lowest MIC for bacteriostatic activity against S. aureus, and compound 8 was the most effective against P. aeruginosa.[4]

Isonicotinic Acid Hydrazide Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
NH3 Staphylococcus aureus200 (60% inhibition)[5]
NH3 Bacillus subtilis200 (53% inhibition)[5]
NH3 Escherichia coli200 (65% inhibition)[5]
8b Mycobacterium tuberculosis12.5[6]
8c Mycobacterium tuberculosis6.25[6]
General Gram-positive bacteriaSignificant activity[7]
General Gram-negative bacteriaSignificant activity[7]

Note: Compound NH3 is a hydrazone derivative of isonicotinic hydrazide.[5] Compounds 8b and 8c are N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides.[6] Several other isonicotinic acid hydrazide derivatives have shown significant antimicrobial potential.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the pyridine carboxylic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known high concentration.

  • Preparation of Microtiter Plates: Add a specific volume of sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add a specific volume of the antimicrobial agent stock solution to the first well of each row. Perform a two-fold serial dilution by transferring a specific volume of the solution from the first well to the second, and so on, down the plate. The last well in each row serves as a growth control and contains no antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in the broth medium and add a specific volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a substance.

  • Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation and Seeding: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method. Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plate to create a bacterial lawn.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Antimicrobial Agent: Add a specific volume of a known concentration of the pyridine carboxylic acid derivative solution into each well. A solvent control (e.g., DMSO) should also be included in a separate well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Several studies suggest that a primary mechanism of action for many antimicrobial pyridine carboxylic acid derivatives, particularly those with a quinolone-like scaffold, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase (a type II topoisomerase): Introduces negative supercoils into bacterial DNA, which is crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV (also a type II topoisomerase): Primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.

The pyridine carboxylic acid derivatives bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Pyridine Carboxylic Acid Derivatives Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Daughter_Chromosomes Catenated Daughter Chromosomes Replication_Fork->Daughter_Chromosomes Topoisomerase_IV Topoisomerase IV Daughter_Chromosomes->Topoisomerase_IV Decatenation Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Cell_Division Cell Division Decatenated_Chromosomes->Cell_Division Pyridine_Derivative Pyridine Carboxylic Acid Derivative Inhibition_Gyrase Inhibition Pyridine_Derivative->Inhibition_Gyrase Inhibition_TopoIV Inhibition Pyridine_Derivative->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase DSB Double-Strand Breaks Inhibition_Gyrase->DSB Leads to Inhibition_TopoIV->Topoisomerase_IV Inhibition_TopoIV->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

The following diagram illustrates the general workflow for antimicrobial susceptibility testing of pyridine carboxylic acid derivatives.

Antimicrobial_Testing_Workflow cluster_broth Quantitative Analysis cluster_agar Qualitative Analysis Start Start: Synthesized Pyridine Carboxylic Acid Derivative Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Broth_Microdilution Broth Microdilution Assay Stock_Solution->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion Assay Stock_Solution->Agar_Well_Diffusion Serial_Dilution Perform Serial Dilutions in Microtiter Plate Broth_Microdilution->Serial_Dilution Agar_Plate_Prep Prepare Agar Plates and Create Bacterial Lawn Agar_Well_Diffusion->Agar_Plate_Prep Inoculum_Prep_Broth Prepare Standardized Bacterial Inoculum Serial_Dilution->Inoculum_Prep_Broth Inoculation_Broth Inoculate Wells Inoculum_Prep_Broth->Inoculation_Broth Incubation_Broth Incubate Plate (16-20h, 37°C) Inoculation_Broth->Incubation_Broth MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation_Broth->MIC_Determination End End: Antimicrobial Activity Profile MIC_Determination->End Well_Creation Create Wells in Agar Agar_Plate_Prep->Well_Creation Add_Compound Add Compound to Wells Well_Creation->Add_Compound Incubation_Agar Incubate Plate (18-24h, 37°C) Add_Compound->Incubation_Agar Zone_Measurement Measure Zone of Inhibition Incubation_Agar->Zone_Measurement Zone_Measurement->End

Caption: Antimicrobial susceptibility testing workflow.

References

A Comparative Guide to Herbicide Screening Assays for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel herbicides are paramount to ensuring global food security. Effective screening of chemical libraries for herbicidal activity is the foundational step in this process. This guide provides a comprehensive comparison of the primary methodologies used in herbicide screening: whole-plant assays and target-based assays. It aims to equip researchers with the necessary information to select the most appropriate screening strategy for their specific research goals.

At a Glance: Comparing Herbicide Screening Assays

FeatureWhole-Plant AssaysTarget-Based AssaysHigh-Throughput Screening (HTS)
Principle Phenotypic evaluation of herbicidal effects on entire plants.Measurement of a compound's interaction with a specific molecular target (e.g., enzyme).Miniaturized and automated versions of target-based or whole-plant assays.
Throughput Low to medium (manual) to high (automated).[1]High to ultra-high.[2]Very high (>10,000 samples/day).[2]
Sensitivity Physiologically relevant, but can be influenced by compound uptake, translocation, and metabolism.High sensitivity for target interaction, but may miss compounds requiring metabolic activation.High sensitivity in a controlled environment.
Specificity Can identify broad-spectrum or selective herbicides.Highly specific to the chosen target; may miss compounds with novel modes of action.[3]Dependent on the assay design.
Cost per Sample Variable, can be high for greenhouse space and labor.Generally lower, especially in HTS format.$0.10 to $1.00 per well.[4]
Physiological Relevance High. Directly assesses the ultimate desired outcome.Low to medium. Does not account for in-planta factors.Low to medium, depending on the assay.
Lead Identification Provides leads with demonstrated in-planta efficacy.Identifies potent target inhibitors that require further whole-plant validation.Rapidly identifies "hits" for further investigation.

Experimental Workflows and Signaling Pathways

Visualizing the intricate processes of herbicide screening and their mechanisms of action is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for herbicide discovery and the signaling pathways affected by common herbicide classes.

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Validation Validation & Optimization cluster_Development Pre-Clinical Development Compound_Library Chemical Compound Library HTS High-Throughput Screening (Target-Based or Whole-Plant) Compound_Library->HTS Primary Screen Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Secondary Screen Selectivity_Testing Selectivity Testing (Crop vs. Weed) Dose_Response->Selectivity_Testing Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Testing->Lead_Optimization Greenhouse_Trials Greenhouse Trials Lead_Optimization->Greenhouse_Trials Field_Trials Field Trials Greenhouse_Trials->Field_Trials Toxicology_Studies Toxicology & Environmental Fate Field_Trials->Toxicology_Studies

A generalized workflow for the discovery and development of novel herbicides.
Herbicide Signaling Pathways

The efficacy of most commercial herbicides lies in their ability to disrupt specific and vital biochemical pathways within the plant. Understanding these pathways is critical for the rational design of new herbicidal compounds and for diagnosing the mode of action of novel discoveries.

1. Acetolactate Synthase (ALS) Inhibitors

These herbicides block the production of essential branched-chain amino acids, leading to a cessation of protein synthesis and, ultimately, plant death.[5]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death ALS_Inhibitor ALS Inhibitor Herbicide ALS_Inhibitor->ALS Inhibits

Mechanism of action for Acetolactate Synthase (ALS) inhibiting herbicides.

2. Photosystem II (PSII) Inhibitors

This class of herbicides interrupts the photosynthetic electron transport chain by binding to the D1 protein in Photosystem II. This blockage leads to the production of reactive oxygen species, causing rapid cell membrane damage.

PSII_Inhibition_Pathway Light Light Energy PSII Photosystem II (PSII) Light->PSII D1_Protein D1 Protein (QB binding site) PSII->D1_Protein Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport ROS_Production Reactive Oxygen Species (ROS) Production D1_Protein->ROS_Production Blocked e- transport leads to ATP_NADPH ATP & NADPH Electron_Transport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Cell_Damage Cell Membrane Damage ROS_Production->Cell_Damage PSII_Inhibitor PSII Inhibitor Herbicide PSII_Inhibitor->D1_Protein Binds to & Inhibits

Mechanism of action for Photosystem II (PSII) inhibiting herbicides.

3. Protoporphyrinogen Oxidase (PPO) Inhibitors

PPO inhibitors block a key enzyme in the chlorophyll and heme biosynthesis pathway. This leads to the accumulation of a precursor molecule that, in the presence of light, generates reactive oxygen species, causing rapid cellular damage.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Accumulation & leakage to cytoplasm PPO_Enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS interacts with Light_Oxygen Light & Oxygen Light_Oxygen->ROS Cell_Membrane_Damage Cell Membrane Damage ROS->Cell_Membrane_Damage PPO_Inhibitor PPO Inhibitor Herbicide PPO_Inhibitor->PPO_Enzyme Inhibits

Mechanism of action for Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

4. Glyphosate (EPSP Synthase Inhibitor)

Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of the shikimate pathway for aromatic amino acid biosynthesis. Depletion of these essential amino acids halts protein synthesis and leads to plant death.[6]

Glyphosate_Pathway Shikimate_3P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate_3P->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) EPSPS->EPSP Aromatic_AA Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSP->Aromatic_AA Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Mechanism of action for Glyphosate, an EPSP Synthase inhibitor.

Detailed Experimental Protocols

A rigorous and well-defined experimental protocol is the cornerstone of reproducible and reliable herbicide screening. Below are detailed methodologies for key screening assays.

Whole-Plant Greenhouse Assay

This assay evaluates the herbicidal effect of a compound on whole plants grown under controlled greenhouse conditions. It is a critical step for confirming in-planta activity and assessing phytotoxicity.

Objective: To determine the dose-dependent effect of a test compound on the growth and survival of target weed and crop species.

Materials:

  • Seeds of selected weed and crop species.

  • Pots or trays filled with a standardized soil mix.

  • Greenhouse or controlled environment growth chamber.

  • Test compounds dissolved in an appropriate solvent (e.g., acetone or DMSO) and diluted to final concentrations with water containing a surfactant.

  • Cabinet sprayer calibrated to deliver a precise volume of spray solution.

  • Positive control (commercial herbicide with a known mode of action) and negative control (solvent blank).

Procedure:

  • Plant Preparation: Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Apply the test compounds, positive control, and negative control to the plants using a cabinet sprayer. Ensure uniform coverage. For pre-emergence assays, the application is made to the soil surface before weed emergence.

  • Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions (light, temperature, humidity, and water).

  • Data Collection: At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and stunting.

  • Quantitative Assessment: At the end of the experiment, harvest the above-ground biomass, and measure the fresh and dry weight.

  • Data Analysis: Calculate the percent growth inhibition relative to the negative control. Determine the GR50 (the dose required to cause a 50% reduction in plant growth) for each compound.

Target-Based Enzyme Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of a specific target enzyme known to be essential for plant survival.

Objective: To quantify the inhibitory potency (e.g., IC50) of a test compound against a purified target enzyme.

Materials:

  • Purified target enzyme (e.g., recombinant EPSP synthase).

  • Substrates for the enzyme reaction.

  • Buffer solution to maintain optimal pH and ionic strength.

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence.

  • 96- or 384-well microplates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Assay Preparation: In each well of the microplate, add the buffer, purified enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the plate for a specific period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Signal Detection: After a set reaction time, measure the product formation using a microplate reader. The method of detection will depend on the specific enzyme and its substrates (e.g., a colorimetric product, a fluorescent product, or a change in NADH/NADPH concentration).

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration relative to a no-compound control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

High-Throughput Screening (HTS) Assay

HTS automates target-based or miniaturized whole-organism assays to rapidly screen large chemical libraries.

Objective: To efficiently screen thousands to millions of compounds to identify "hits" with potential herbicidal activity.

Materials:

  • Large chemical library (e.g., >100,000 compounds) in microplates.

  • Robotic liquid handling systems.

  • Automated microplate readers.

  • Assay-specific reagents (as in target-based or miniaturized whole-organism assays).

  • Data analysis and management software.

Procedure:

  • Assay Miniaturization: The chosen assay (e.g., enzyme inhibition) is optimized for a high-density format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

  • Automated Screening: Robotic systems dispense the chemical library compounds, reagents, and cells/enzymes into the microplates.

  • Automated Data Acquisition: Plates are automatically transferred to a microplate reader for signal detection.

  • Data Analysis: Specialized software is used to process the large volume of data, normalize the results, and identify "hits" that meet predefined activity criteria (e.g., >50% inhibition).

  • Hit Confirmation: Putative hits are re-tested to confirm their activity and eliminate false positives.

Quantitative Performance Data

The selection of a screening assay is often a trade-off between physiological relevance, throughput, and cost. The following table presents a summary of representative quantitative data to aid in this decision-making process.

Assay TypeHerbicideTarget Organism/EnzymeEC50 / IC50Throughput (approx.)Cost per Sample (approx.)
Whole-Plant GlyphosateVulpia myurosGR50: 1.5-1.8 fold lower at BBCH 13 & 21 vs. BBCH 11[6]10s-100s compounds/week (manual)High
Whole-Plant AtrazineField-collected periphytonEC50: <2-fold variation by site/date[7]10s-100s compounds/week (manual)High
Whole-Plant IsoproturonWheatMax weed efficiency (84%) at 1.0 kg a.i./ha[8]10s-100s compounds/week (manual)High
Target-Based GlyphosateE. coli EPSPSKi/Km: 10.6-32[9]1000s compounds/dayLow-Medium
Target-Based AtrazineMaize chloroplasts (PSII)Inhibition at 5 µM[10][11]1000s compounds/dayLow-Medium
Target-Based Fomesafen (PPO inhibitor)Not specifiedNot specified1000s compounds/dayLow-Medium
HTS GeneralVariousVaries widely>10,000 compounds/day[2]$0.10 - $1.00 per well[4]

Note: EC50 (half maximal effective concentration) and GR50 (50% growth reduction) are measures of potency in whole-organism assays, while IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are used for in vitro enzyme assays. Lower values indicate higher potency.

Conclusion

The choice of a herbicide screening assay is a critical decision in the agrochemical discovery pipeline. Whole-plant assays offer high physiological relevance but are generally lower in throughput and higher in cost. Target-based assays provide high throughput and are cost-effective for screening large libraries, but their results must be validated in whole-plant systems. High-throughput screening represents a powerful platform for rapidly identifying initial hits from vast chemical collections. A strategic combination of these approaches, beginning with a broad HTS campaign followed by validation and characterization using target-based and whole-plant assays, is often the most effective path to discovering and developing novel and effective herbicides.

References

Validating Novel Compound Structures: A Comparative Guide to 2D NMR and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a novel compound's structure is a critical checkpoint in the research and development pipeline. While 1D Nuclear Magnetic Resonance (NMR) provides a foundational overview, complex molecules often necessitate the resolving power of two-dimensional (2D) NMR spectroscopy.[1][2] This guide offers an objective comparison of key 2D NMR techniques against other widely used structural elucidation methods, supported by experimental considerations and data presentation guidelines.

The Power of 2D NMR in Structural Elucidation

2D NMR spectroscopy extends the principles of 1D NMR by spreading spectral information across two frequency axes, resolving overlapping signals and revealing intricate correlations between atoms within a molecule.[1] This multi-dimensional approach is indispensable for piecing together the molecular puzzle, providing clear insights into connectivity and spatial relationships.[3][4] The most common and powerful 2D NMR experiments for structural validation include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems and trace out proton-proton networks within the molecule.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbons they are attached to (one-bond correlation).[6][7] This is a highly sensitive experiment that efficiently maps out C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[6][7] This is crucial for connecting different molecular fragments and identifying quaternary carbons (carbons with no attached protons).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close to each other in space, regardless of whether they are connected through bonds.[1][7] This is essential for determining stereochemistry and the three-dimensional conformation of a molecule.

A Comparative Overview of Structural Validation Techniques

While 2D NMR is a cornerstone of structural validation, other techniques provide complementary or, in some cases, primary structural information. The choice of method depends on the nature of the compound, the sample availability, and the specific questions being asked.

Technique Principle Sample State Typical Sample Amount Information Provided Key Advantages Key Limitations
2D NMR Spectroscopy Measures nuclear spin interactions through bonds (J-coupling) or space (NOE).Solution5-10 mgDetailed atom connectivity (COSY, HMBC), C-H attachments (HSQC), spatial proximity (NOESY), and stereochemistry.Provides detailed structural information in a native-like solution state; non-destructive.[8]Lower sensitivity compared to MS[9][10]; requires soluble material; can be time-consuming for complex molecules.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Crystalline Solid<1 mgPrecise 3D atomic coordinates, bond lengths, and bond angles.Provides an unambiguous, high-resolution 3D structure.[8]Requires a suitable single crystal, which can be difficult or impossible to grow; structure is in a solid state, which may differ from the solution state.[11]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Solid, Liquid, or Gasng - µgPrecise molecular weight and elemental composition (HRMS); fragmentation patterns can suggest structural motifs.Extremely high sensitivity[9][10]; requires very small sample amounts; can be coupled with chromatography for mixture analysis.Does not directly provide atom connectivity or stereochemistry; isomers can be difficult to distinguish.
1D NMR Spectroscopy Measures the resonance frequency of atomic nuclei in a magnetic field.Solution1-5 mgInformation on the chemical environment, number, and neighboring protons for specific nuclei (¹H, ¹³C).[2]Rapid and provides essential initial structural information.Spectra can be complex and overcrowded for large molecules, making interpretation difficult.[12]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for acquiring high-quality data. Below are generalized protocols for key techniques.

Protocol 1: 2D NMR Spectroscopy
  • Sample Preparation:

    • Ensure the compound is of high purity (>95%) to avoid interference from impurities.[4]

    • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[2][4] The solvent should fully dissolve the sample and have minimal overlapping signals with the compound.

    • Filter the solution into a clean, dry NMR tube.

  • Instrument Setup & 1D Spectra Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum to check the sample concentration and spectral width.

    • Acquire a 1D ¹³C and DEPT-135 spectrum to identify the number and types of carbon atoms (CH, CH₂, CH₃).[2]

  • 2D Spectra Acquisition:

    • HSQC: Run a standard HSQC experiment to establish one-bond ¹H-¹³C correlations.

    • HMBC: Acquire an HMBC spectrum to probe for long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling constant (e.g., 8 Hz) based on expected structural features.[13]

    • COSY: Run a DQF-COSY experiment to identify ¹H-¹H spin systems.

    • NOESY/ROESY: If stereochemistry or conformation is of interest, acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: X-ray Crystallography (Overview)
  • Crystallization: Dissolve the purified compound in a variety of solvents and solvent systems. Use techniques such as slow evaporation, vapor diffusion, or cooling to induce the formation of single, well-ordered crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer. The crystal is rotated while being irradiated with a focused beam of X-rays, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.[14]

Protocol 3: High-Resolution Mass Spectrometry (HRMS) (Overview)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer (e.g., TOF, Orbitrap) which measures their mass-to-charge ratios with high precision.

  • Data Analysis: The precise mass is used to calculate the most likely elemental formula for the compound.

Data Presentation and Workflow Visualization

A systematic approach is essential for interpreting the wealth of data generated from 2D NMR experiments. The following diagrams illustrate a typical workflow and the logical relationships between different NMR experiments.

G Diagram 1: General Workflow for Novel Compound Structure Validation cluster_synthesis Compound Synthesis & Purification cluster_initial Initial Analysis cluster_2d_nmr 2D NMR Analysis cluster_elucidation Structure Elucidation cluster_validation Final Validation Purification Purified Compound HRMS HRMS (Determine Molecular Formula) Purification->HRMS NMR_1D 1D NMR ('H, 'C, DEPT) (Identify Functional Groups & Carbon Types) Purification->NMR_1D HSQC HSQC (C-H Connectivity) NMR_1D->HSQC COSY COSY (H-H Connectivity) NMR_1D->COSY Fragments Assemble Fragments HSQC->Fragments COSY->Fragments HMBC HMBC (Connect Fragments) Proposed_Structure Propose Structure HMBC->Proposed_Structure Fragments->HMBC NOESY NOESY/ROESY (Confirm Stereochemistry) Proposed_Structure->NOESY Xray X-ray Crystallography (Optional, for absolute proof) Proposed_Structure->Xray Final_Structure Final Validated Structure NOESY->Final_Structure Xray->Final_Structure

Caption: A logical workflow for structure elucidation.

Caption: Relationships revealed by 2D NMR experiments.

By integrating data from this powerful suite of experiments, researchers can confidently assemble and validate the structures of even highly complex novel compounds, a fundamental step in advancing chemical research and drug development.

References

A Comparative Purity Analysis of Synthesized 5-Bromo-2-Carboxy-3-Methylpyridine for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical determinant of experimental success and reproducibility. This guide provides a comparative analysis of the purity of in-house synthesized 5-Bromo-2-Carboxy-3-Methylpyridine against commercially available alternatives, supported by detailed experimental protocols and data.

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2][3] The introduction of a bromine atom can enhance the therapeutic activity and metabolic stability of a drug candidate.[1][2] Given its importance, ensuring the high purity of this compound is paramount to avoid misleading results in biological assays and to meet stringent regulatory requirements.

This guide outlines the purity profile of this compound synthesized via the hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile and compares it with two commercially available, structurally related compounds: 2-Amino-5-bromo-3-methylpyridine and 5-Bromo-2-methoxypyridine-3-carboxylic acid.

Comparative Purity Analysis

The purity of the synthesized this compound and its commercial alternatives was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The results are summarized in the table below.

CompoundPurity (HPLC, %)Major ImpurityMelting Point (°C)
Synthesized this compound 98.55-bromo-3-methylpyridine-2-carbonitrile (starting material)178-180
Alternative 1: 2-Amino-5-bromo-3-methylpyridine (Commercial) ≥ 97.0Unspecified88-95
Alternative 2: 5-Bromo-2-methoxypyridine-3-carboxylic acid (Commercial) ≥ 97.0[4]Unspecified135-138

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The synthesis follows a standard hydrolysis procedure of the corresponding nitrile.

  • Step 1: Reaction Setup

    • Dissolve 5-bromo-3-methylpyridine-2-carbonitrile in ethanol.

    • Add an aqueous solution of sodium hydroxide.

  • Step 2: Hydrolysis

    • Heat the reaction mixture at 80°C with stirring for 1.5 hours.

  • Step 3: Work-up and Extraction

    • Concentrate the reaction mixture to remove ethanol.

    • Dilute with water and wash with ethyl acetate to remove any unreacted non-polar impurities.

    • Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid to precipitate the carboxylic acid.

    • Extract the product into ethyl acetate.

  • Step 4: Isolation

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[5]

G cluster_synthesis Synthesis Workflow start Start: 5-bromo-3-methylpyridine-2-carbonitrile hydrolysis Hydrolysis (NaOH, EtOH, 80°C) start->hydrolysis workup Aqueous Work-up & Acidification hydrolysis->workup extraction Ethyl Acetate Extraction workup->extraction isolation Drying and Concentration extraction->isolation product Product: This compound isolation->product

Synthesis Workflow for this compound.
Purity Analysis Workflow

The following workflow was applied to all three compounds for a consistent comparative analysis.

G cluster_analysis Purity Analysis Workflow sample Test Sample hplc HPLC Analysis sample->hplc nmr 1H NMR Analysis sample->nmr mp Melting Point Determination sample->mp data Comparative Data Analysis hplc->data nmr->data mp->data

General workflow for the purity analysis of the compounds.
High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of each sample was dissolved in the deuterated solvent, and the spectrum was acquired. The presence of impurities was determined by the integration of signals not corresponding to the main compound.

Melting Point Determination
  • Instrumentation: Stuart SMP30 melting point apparatus.

  • Procedure: A small amount of the crystalline solid was packed into a capillary tube and heated at a rate of 2 °C/min. The range from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was liquid was recorded. A sharp melting point range is indicative of high purity.[5][6]

Discussion of Results

The synthesized this compound exhibited a high purity of 98.5% by HPLC, which is comparable to or exceeds the stated purity of the commercially available alternatives. The primary impurity was identified as the starting material, 5-bromo-3-methylpyridine-2-carbonitrile, indicating that the hydrolysis reaction did not proceed to 100% completion. Further purification, such as recrystallization, could potentially increase the purity.

The melting point of the synthesized compound was sharp and in a narrow range, further confirming its high purity. In contrast, the commercial alternatives have a broader specified melting point range, which may suggest the presence of a wider range of minor impurities.

Conclusion

The in-house synthesis of this compound can yield a product of high purity, suitable for demanding research and drug development applications. The purity is comparable to, and in this case, slightly exceeds that of commercially available, structurally similar compounds. For applications requiring the highest possible purity, an additional purification step for the synthesized material is recommended. The detailed analytical protocols provided herein can be used to reliably assess the purity of this and similar compounds.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-Carboxy-3-Methylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-2-Carboxy-3-Methylpyridine, a compound commonly used in pharmaceutical and agrochemical research. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][2]

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard and Personal Protective Equipment Summary

Hazard StatementGHS PictogramRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritationGHS07Protective gloves, protective clothing.
H319: Causes serious eye irritationGHS07Eye protection, face protection.[1][2]
H335: May cause respiratory irritationGHS07Use only outdoors or in a well-ventilated area.[1][2] If dust/fumes are generated, a dust respirator or breathing apparatus is recommended.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel.

1. Waste Collection and Storage:

  • Solid Waste: Collect residues and contaminated materials in a clean, dry, sealable, and clearly labeled container.[1] Plastic bags can be used for initial collection of contaminated items like gloves and absorbent pads.

  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated, sealed container for hazardous waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and locked-up area, away from incompatible materials.[2][3]

2. Spill Management:

  • Immediate Action: In the event of a spill, immediately alert personnel in the area.[1]

  • Containment: Prevent the spillage from entering drains or water courses.[1]

  • Cleanup:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it into the designated hazardous waste container.[1]

    • Wash the spill area thoroughly with large amounts of water.[1]

  • Personal Protection: Personnel involved in the cleanup must wear the appropriate PPE as detailed in Table 1.

3. Final Disposal:

  • Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant or an authorized hazardous or special waste collection point.[3][4] This must be done in accordance with all applicable local, regional, and national laws and regulations.[2]

  • Professional Disposal Service: It is highly recommended to use a licensed chemical waste disposal service to handle the final disposal of this compound.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Handling this compound B Is there waste to dispose of? A->B C Collect solid waste in a labeled, sealable container B->C Yes G Has a spill occurred? B->G No D Place contaminated PPE in a separate, sealed container C->D E Store waste in a designated, secure area D->E F Arrange for pickup by a licensed chemical waste disposal service E->F N End F->N G->B No H Evacuate and alert personnel G->H Yes I Wear appropriate PPE for cleanup H->I J Contain the spill I->J K Use dry cleanup methods for solids J->K L Place spilled material and cleanup debris in hazardous waste container K->L M Decontaminate the spill area L->M M->E

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-Carboxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-Carboxy-3-Methylpyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[1][2][3]

This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[4][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4][5] Inspect for tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect the skin.[4][5]
Respiratory Fume Hood or RespiratorAll handling should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a suitable respirator may be required.

Operational Plan: Safe Handling Workflow

A systematic approach is essential for safely managing this compound from receipt to disposal. The workflow below outlines the key procedural steps.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Chemical in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste cleanup_ppe Remove PPE and Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Emergency Procedures in Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4] Seek medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[4] Remove contaminated clothing.[4] If irritation persists, seek medical advice.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill Cleanup

For small spills within a fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.[5]

  • Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1][6]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.[5]

  • Report the incident to the laboratory supervisor.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, glassware) and spill cleanup materials, must be treated as hazardous waste.[5][7]

  • Waste Collection:

    • Halogenated Organic Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste.[7]

    • Solid Waste: Contaminated lab supplies must be collected in a designated solid hazardous waste container.[7]

    • Aqueous Waste: Any aqueous solutions containing the compound should be collected as hazardous aqueous waste.[7]

  • Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Final Disposal: Dispose of all waste through an authorized hazardous waste disposal facility in accordance with local, state, and federal regulations.[9] Incineration at a licensed facility with appropriate emission controls is a common disposal method for brominated compounds.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.